N-Acetyl sulfadiazine-d4
Beschreibung
Eigenschaften
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPANYCNGTZFQ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662195 | |
| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-78-1 | |
| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Acetyl Sulfadiazine-d4: A Technical Overview for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to N-Acetyl sulfadiazine-d4, a deuterated metabolite of the sulfonamide antibiotic, sulfadiazine (B1682646).
This compound is the N-acetylated and deuterated form of sulfadiazine, a well-established bacteriostatic agent. The introduction of deuterium (B1214612) isotopes in the phenyl ring of the molecule makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of its non-deuterated analog in biological matrices.[1] This guide details its molecular characteristics, outlines plausible experimental protocols for its synthesis and analysis, and discusses the mechanism of action of its parent compound.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below, providing a direct comparison with its non-deuterated counterpart, N-Acetyl sulfadiazine.
| Property | This compound | N-Acetyl Sulfadiazine |
| Chemical Formula | C₁₂H₈D₄N₄O₃S | C₁₂H₁₂N₄O₃S |
| Molecular Weight | 296.34 g/mol | 292.31 g/mol |
| CAS Number | 1219149-66-2 | 127-74-2 |
| Appearance | White to off-white solid | White to off-white crystalline powder |
| Solubility | Slightly soluble in DMSO and Methanol | Slightly soluble in DMSO and Methanol[] |
Relationship to Sulfadiazine
This compound is structurally derived from sulfadiazine through two key modifications: N-acetylation and deuteration of the phenyl ring. This relationship is crucial for its application as an internal standard in analytical methods.
Caption: Relationship of this compound to its parent compound.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-stage process: the deuteration of a suitable precursor followed by N-acetylation.
Step 1: Synthesis of Sulfadiazine-d4
The deuteration of the phenyl ring of sulfadiazine can be achieved through acid-catalyzed hydrogen-deuterium exchange.
-
Materials: Sulfadiazine, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).
-
Procedure:
-
Dissolve sulfadiazine in a minimal amount of deuterated sulfuric acid.
-
Add deuterium oxide to the solution and heat the mixture under reflux. The reaction progress should be monitored by ¹H NMR spectroscopy to observe the disappearance of the aromatic proton signals.
-
After the desired level of deuteration is achieved, the reaction mixture is cooled and carefully neutralized with a suitable base (e.g., sodium carbonate solution).
-
The precipitated sulfadiazine-d4 is collected by filtration, washed with D₂O, and dried under vacuum.
-
Step 2: N-Acetylation of Sulfadiazine-d4
A general method for the N-acetylation of sulfonamides using acetic anhydride (B1165640) can be adapted.[3][4]
-
Materials: Sulfadiazine-d4, Acetic anhydride, Pyridine (B92270) (as a catalyst).
-
Procedure:
-
Suspend sulfadiazine-d4 in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of pyridine to the suspension.
-
Add acetic anhydride dropwise to the mixture while stirring at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is suitable for the analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or phosphoric acid) can be employed.[5]
-
Detection: UV detection at approximately 269 nm is appropriate for quantitative analysis.[]
Mass Spectrometry (MS)
-
Mass spectrometry can be used to confirm the molecular weight of this compound (296.34 g/mol ).
-
LC-MS/MS is a powerful technique for the sensitive and selective quantification of this compound in complex matrices.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a significant reduction or absence of signals in the aromatic region compared to the non-deuterated analog, confirming the incorporation of deuterium. The characteristic singlet for the acetyl protons should be present.
-
¹³C NMR: The carbon signals of the deuterated phenyl ring will be affected by the C-D coupling.
Mechanism of Action of the Parent Compound: Sulfadiazine
N-Acetyl sulfadiazine is a major metabolite of sulfadiazine and is generally considered to have no significant antimicrobial activity.[6] The therapeutic effect is attributed to the parent drug, sulfadiazine. Sulfadiazine exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase. This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial DNA and protein synthesis. By blocking this pathway, sulfadiazine prevents the growth and replication of susceptible bacteria.
Caption: Simplified pathway of Sulfadiazine's antibacterial action.
Conclusion
This compound is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. Its synthesis, while not extensively documented, can be achieved through established chemical transformations. Understanding its properties and the mechanism of its parent compound is essential for its effective application in scientific research. This guide provides a foundational resource for professionals working with this important deuterated molecule.
References
- 1. Determination of sulfadiazine, trimethoprim, and N(4) -acetyl-sulfadiazine in fish muscle plus skin by Liquid Chromatography-Mass Spectrometry. Withdrawal-time calculation after in-feed administration in gilthead sea bream (Sparus aurata L.) fed two different diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Synthesis and Labeling of N-Acetyl Sulfadiazine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and labeling of N-Acetyl sulfadiazine-d4, a crucial internal standard for pharmacokinetic and metabolic studies. This document details the synthetic pathway, experimental protocols, and analytical characterization of this deuterated compound.
Introduction
N-Acetyl sulfadiazine (B1682646) is the primary metabolite of the sulfonamide antibiotic, sulfadiazine.[1] Stable isotope-labeled compounds, such as this compound, are essential tools in drug development.[2] They serve as internal standards for quantitative analysis by mass spectrometry (MS), enabling accurate determination of drug and metabolite concentrations in biological matrices.[2] The incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer.[2] The IUPAC name for this compound is N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide, indicating that the four deuterium atoms are located on the phenyl ring.[3]
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the deuteration of a suitable precursor, followed by a series of reactions to construct the final molecule. The logical synthetic route involves the following key transformations:
-
Deuteration of Acetanilide (B955): Introduction of four deuterium atoms onto the phenyl ring of acetanilide.
-
Chlorosulfonation: Reaction of the deuterated acetanilide with chlorosulfonic acid to produce deuterated p-acetamidobenzenesulfonyl chloride.
-
Coupling Reaction: Condensation of the deuterated sulfonyl chloride with 2-aminopyrimidine (B69317) to form this compound.
This pathway is an adaptation of the well-established synthesis of sulfonamides.[4]
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Preparation of Acetanilide-d4 (Deuteration of Acetanilide)
The introduction of deuterium atoms onto the aromatic ring of acetanilide can be achieved through acid-catalyzed hydrogen-deuterium exchange.
Materials:
-
Acetanilide
-
Deuterated trifluoroacetic acid (TFA-d)
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) catalyst (optional)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
Procedure:
-
In a sealed reaction vessel, dissolve acetanilide in deuterated trifluoroacetic acid.
-
Add a catalytic amount of palladium on carbon (optional, can enhance exchange rate).
-
Heat the mixture at a temperature range of 80-110°C for 16-24 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate in D₂O.
-
Extract the product with dichloromethane.
-
Wash the organic layer with D₂O and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Acetanilide-d4.
Synthesis of p-Acetamidobenzenesulfonyl Chloride-d4
This step involves the chlorosulfonation of the deuterated acetanilide.
Materials:
-
Acetanilide-d4
-
Chlorosulfonic acid
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a stirrer and a gas trap, cool chlorosulfonic acid to 0-5°C in an ice bath.
-
Slowly add Acetanilide-d4 in small portions to the cooled chlorosulfonic acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours until the evolution of hydrogen chloride gas ceases.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, p-acetamidobenzenesulfonyl chloride-d4, is collected by vacuum filtration.
-
Wash the solid with cold water and dry it for use in the next step. The crude product should be used immediately as it is susceptible to hydrolysis.[5]
Synthesis of this compound
The final step is the coupling of the deuterated sulfonyl chloride with 2-aminopyrimidine.
Materials:
-
p-Acetamidobenzenesulfonyl chloride-d4
-
2-Aminopyrimidine
-
Pyridine (B92270) (anhydrous)
Procedure:
-
Dissolve 2-aminopyrimidine in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.
-
Add a solution of p-acetamidobenzenesulfonyl chloride-d4 in acetone dropwise to the cooled pyridine solution with continuous stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into a beaker of cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.
Data Presentation
The following table summarizes the key physicochemical properties of N-Acetyl sulfadiazine and its deuterated analog.
| Property | N-Acetyl Sulfadiazine | This compound |
| Molecular Formula | C₁₂H₁₂N₄O₃S | C₁₂H₈D₄N₄O₃S |
| Molecular Weight | 292.32 g/mol [6] | 296.34 g/mol |
| CAS Number | 127-74-2[6] | 1020719-78-1 |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Slightly soluble in DMSO and Methanol[] | Similar to the non-deuterated form |
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) at m/z 297.09, which is 4 mass units higher than the non-deuterated compound ([M+H]⁺ at m/z 293.07).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the positions of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring will be absent or significantly reduced in intensity, confirming successful deuteration at the 2, 3, 5, and 6 positions. The remaining signals for the acetyl group and the pyrimidine (B1678525) ring protons should be present.
Application as an Internal Standard
The workflow for using this compound as an internal standard in a typical LC-MS/MS analysis is outlined below.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
In this process, a known amount of this compound is added to the biological sample before sample preparation.[2] During LC-MS/MS analysis, both the analyte (N-Acetyl sulfadiazine) and the internal standard are monitored. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Major) | LGC Standards [lgcstandards.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Deuterium-Labeled N-Acetyl Sulfadiazine in Modern Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted uses of deuterium-labeled N-Acetyl sulfadiazine (B1682646), a critical tool in contemporary pharmaceutical research. By leveraging the unique properties of deuterium (B1214612), this isotopically labeled compound provides enhanced precision and clarity in a variety of analytical and metabolic studies. This document will delve into its primary applications, present relevant quantitative data, and provide detailed experimental methodologies.
Introduction to Deuterium Labeling in Pharmacology
Deuterium, a stable isotope of hydrogen, has become an invaluable tool in drug discovery and development.[1] The substitution of hydrogen with deuterium in a drug molecule or its metabolite can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes at the site of deuteration.[2] More commonly in the context of analytical chemistry, deuterium-labeled compounds serve as ideal internal standards for mass spectrometry-based quantification due to their chemical similarity and mass difference from the unlabeled analyte.[3]
N-Acetyl sulfadiazine is the primary metabolite of the sulfonamide antibiotic sulfadiazine.[3][4] The parent drug, sulfadiazine, is used to treat a variety of bacterial infections.[5] Understanding the pharmacokinetics and metabolism of both the parent drug and its metabolites is crucial for optimizing dosage regimens and ensuring safety and efficacy. Deuterium-labeled N-Acetyl sulfadiazine, typically as N-Acetyl sulfadiazine-d4, plays a pivotal role in achieving this understanding.
Core Applications of Deuterium-Labeled N-Acetyl Sulfadiazine
The primary applications of deuterium-labeled N-Acetyl sulfadiazine revolve around its use as a metabolic tracer and, most significantly, as an internal standard in bioanalytical methods.
Internal Standard for Quantitative Analysis
Deuterium-labeled N-Acetyl sulfadiazine is an exemplary internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6] Its utility stems from the fact that it co-elutes with the unlabeled N-Acetyl sulfadiazine during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, it is readily distinguishable by its higher mass-to-charge ratio (m/z). This allows for accurate quantification of the analyte, as the internal standard compensates for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.[7]
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis, providing high accuracy and precision.[3]
Metabolic and Pharmacokinetic Tracer
While the use of deuterium-labeled N-Acetyl sulfadiazine as a directly administered tracer is less common than its use as an internal standard, it holds potential in specialized metabolic studies. If N-Acetyl sulfadiazine were being investigated as a therapeutic agent itself, administering a deuterated version would allow researchers to distinguish the administered dose from any endogenously produced metabolite from unlabeled sulfadiazine. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the metabolite independently of the parent drug.[8][9]
Synthesis of Deuterium-Labeled N-Acetyl Sulfadiazine
While specific proprietary synthesis methods may vary, a common conceptual pathway for the synthesis of this compound involves the acetylation of sulfadiazine using a deuterated acetylating agent.
A plausible synthetic route would be the reaction of sulfadiazine with deuterated acetic anhydride (B1165640) (e.g., acetic anhydride-d6) in the presence of a suitable base or catalyst. This would directly introduce a trideuteroacetyl group onto the N4-amine of sulfadiazine. Alternatively, synthesis could involve starting with a deuterated aniline (B41778) precursor.
Quantitative Data in Pharmacokinetic Studies
The following tables summarize pharmacokinetic data for sulfadiazine and its primary metabolite, N-Acetyl sulfadiazine, from studies in various species. This data is essential for understanding the disposition of the drug and its metabolite and highlights the type of quantitative information that can be obtained using robust analytical methods that employ deuterium-labeled internal standards.
Table 1: Pharmacokinetic Parameters of Sulfadiazine and N-Acetyl Sulfadiazine in Pigs Following Intravenous Administration
| Parameter | Sulfadiazine (SDZ) | N-Acetyl Sulfadiazine |
| Elimination Half-Life (t½) | 4.9 hours | Main Metabolite |
| Metabolism | Primarily acetylation | - |
| Excretion | Renal | Higher renal clearance than parent |
| (Data synthesized from pharmacokinetic studies in pigs)[5] |
Table 2: Comparative Pharmacokinetics of Sulfadiazine (SDZ) and N-Acetyl Sulfadiazine (ACT-SDZ) in Grass Carp at Different Temperatures After a Single Oral Dose
| Parameter (at 18°C) | SDZ | ACT-SDZ |
| Elimination Half-Life (K10_HF) | Varies by tissue | Varies by tissue |
| Area Under Curve (AUC0–∞) | Varies by tissue | Varies by tissue |
| Parameter (at 24°C) | SDZ | ACT-SDZ |
| Elimination Half-Life (K10_HF) | Decreased | Decreased |
| Area Under Curve (AUC0–∞) | Decreased | Decreased |
| (Data from a study on the effect of temperature on sulfadiazine pharmacokinetics in grass carp)[10][11] |
Experimental Protocols
Quantification of N-Acetyl Sulfadiazine in Plasma using LC-MS/MS with a Deuterium-Labeled Internal Standard
This protocol describes a representative method for the analysis of N-Acetyl sulfadiazine in plasma samples.
Objective: To accurately quantify the concentration of N-Acetyl sulfadiazine in plasma samples from a pharmacokinetic study.
Materials:
-
Plasma samples
-
N-Acetyl sulfadiazine analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of N-Acetyl sulfadiazine and this compound in a suitable solvent (e.g., methanol (B129727) or ACN).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of N-Acetyl sulfadiazine.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard (this compound) at a fixed concentration.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A typical system would be a UHPLC with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient Elution: A gradient program to separate the analyte from matrix components.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the following mass transitions:
-
N-Acetyl Sulfadiazine: e.g., m/z 293.1 → 156.1
-
This compound: e.g., m/z 297.1 → 160.1 (Note: Exact mass transitions should be optimized for the specific instrument.)
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-Acetyl sulfadiazine in the unknown samples and QCs from the calibration curve.
-
Protocol for a Pharmacokinetic Study of Sulfadiazine in a Rodent Model
Objective: To determine the pharmacokinetic profile of sulfadiazine and its metabolite, N-Acetyl sulfadiazine, after oral administration to rats.
Materials:
-
Sulfadiazine formulation for oral gavage
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS method as described above
Procedure:
-
Dosing:
-
Fast rats overnight with free access to water.
-
Administer a single oral dose of sulfadiazine via gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for concentrations of both sulfadiazine and N-Acetyl sulfadiazine using a validated LC-MS/MS method with appropriate internal standards (e.g., deuterium-labeled sulfadiazine and deuterium-labeled N-Acetyl sulfadiazine).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both sulfadiazine and N-Acetyl sulfadiazine.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (elimination half-life) using appropriate pharmacokinetic software.
-
Visualizations of Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate fundamental concepts and workflows discussed in this guide.
Caption: Metabolic pathway of sulfadiazine.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Use of a deuterium-labeled internal standard in mass spectrometry.
Conclusion
Deuterium-labeled N-Acetyl sulfadiazine is a powerful and indispensable tool in the field of drug metabolism and pharmacokinetics. Its primary role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental to the successful development of new therapeutic agents. By enabling precise quantification of sulfadiazine's main metabolite, it contributes significantly to a deeper understanding of the drug's behavior in biological systems, ultimately leading to safer and more effective medicines. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working in this critical area of pharmaceutical development.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and evaluation of sulfadiazine derivatives as potent dual inhibitors of EGFRWT and EGFRT790M: integrating biological, molecular docking, and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
N-Acetyl Sulfadiazine-d4: A Technical Guide for Researchers
An In-depth Examination of a Key Internal Standard for Sulfonamide Analysis
N-Acetyl sulfadiazine-d4 is the deuterated analog of N-acetyl sulfadiazine (B1682646), the primary metabolite of the widely used sulfonamide antibiotic, sulfadiazine. Its principal application in research and drug development lies in its role as a stable isotope-labeled internal standard for the highly accurate quantification of sulfadiazine and its metabolites in complex biological matrices. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical and physical behavior. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in pharmacokinetic analysis, and a representative synthesis methodology.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented in Table 1. These properties are crucial for the development of analytical methods, including the selection of appropriate solvents and chromatographic conditions.
| Property | This compound | N-Acetyl Sulfadiazine[1][2] |
| Molecular Formula | C₁₂H₈D₄N₄O₃S | C₁₂H₁₂N₄O₃S |
| Molecular Weight | 296.34 g/mol | 292.31 g/mol [1] |
| CAS Number | 1219149-66-2 | 127-74-2[3] |
| Appearance | Off-White to Pale Yellow Solid[4] | White, odorless crystalline powder |
| Solubility | Soluble in Ethyl Acetate (B1210297) (hot)[4] | Modestly soluble in acetone (B3395972) and alcohol, dissolvable in water |
| logP (Octanol/Water Partition Coefficient) | Not explicitly available, expected to be similar to N-Acetyl Sulfadiazine | 1.236 (Crippen Calculated)[1] |
| Storage Conditions | -20°C Freezer[4] | Room Temperature |
Metabolic Pathway of Sulfadiazine
Sulfadiazine undergoes metabolism in the body, primarily through N-acetylation to form N-acetyl sulfadiazine. This process is a key determinant of the drug's pharmacokinetic profile and potential for toxicity. The use of this compound as an internal standard allows for the precise tracking of this metabolic conversion.
Caption: Metabolic conversion of Sulfadiazine to N-Acetyl Sulfadiazine.
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
Sulfadiazine-d4
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (as a catalyst)
-
Suitable solvent (e.g., dichloromethane)
-
Distilled water
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve sulfadiazine-d4 in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask.
-
Add a stoichiometric excess of acetic anhydride to the solution.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with a dilute sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantification of Sulfadiazine and N-Acetyl Sulfadiazine in Biological Samples using UPLC
The following protocol is adapted from a study on the pharmacokinetics of sulfadiazine in grass carp (B13450389) and is a representative example of how this compound would be used as an internal standard.
1. Sample Preparation:
-
Materials:
-
Plasma or homogenized tissue samples
-
This compound (Internal Standard solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
-
Procedure:
-
To 1 mL of plasma or 1 g of homogenized tissue in a polypropylene (B1209903) tube, add a known amount of this compound internal standard solution.
-
Add 5 mL of ethyl acetate and 0.5 g of anhydrous magnesium sulfate.
-
Vortex the mixture for 2 minutes and then centrifuge at 5000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for UPLC analysis.
-
2. UPLC Analysis:
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a UV or mass spectrometric detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 270 nm or mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
References
An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl Sulfadiazine-d4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl sulfadiazine-d4 is the deuterated form of N-Acetyl sulfadiazine (B1682646), the primary metabolite of the sulfonamide antibiotic, sulfadiazine. The core mechanism of antibacterial action resides with the parent compound, sulfadiazine, which functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition disrupts the essential folic acid synthesis pathway in susceptible bacteria, leading to a bacteriostatic effect. N-Acetyl sulfadiazine, the metabolite, is generally considered to be microbiologically inactive. Consequently, this compound is primarily utilized as an internal standard for the quantitative analysis of sulfadiazine and its acetylated metabolite in pharmacokinetic and metabolic studies. This guide provides a detailed examination of the mechanism of action of sulfadiazine, the metabolic pathway leading to N-Acetyl sulfadiazine, and the experimental protocols to assess these activities.
The Bacterial Folic Acid Synthesis Pathway: The Target of Sulfonamides
Bacteria, unlike mammals who obtain folate from their diet, must synthesize folic acid de novo. This metabolic pathway is crucial for the production of essential precursors for DNA, RNA, and protein synthesis. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1][2] This pathway's absence in humans makes it an ideal target for selective antibacterial chemotherapy.[1][2]
Mechanism of Action of Sulfadiazine
Sulfadiazine exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase.[3] Due to its structural similarity to the natural substrate PABA, sulfadiazine binds to the active site of DHPS, preventing the synthesis of dihydropteroate.[4][5] This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.[4][5]
The Role and Activity of N-Acetyl Sulfadiazine
Following administration, sulfadiazine is metabolized in the liver, primarily through N-acetylation, to form N-Acetyl sulfadiazine. This metabolic conversion is a significant pathway for the elimination of the drug.[6]
Crucially, studies have shown that N4-acetylated sulfonamide metabolites, including N-Acetyl sulfadiazine, possess no significant antimicrobial activity.[3][7] This lack of activity is attributed to the modification of the para-amino group, which is essential for the molecule's structural mimicry of PABA and its subsequent binding to DHPS.
Therefore, the mechanism of action of N-Acetyl sulfadiazine is not one of antibacterial efficacy but rather a step in the metabolic clearance of the active parent drug, sulfadiazine. This compound, being a deuterated analog, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods used to quantify sulfadiazine and N-Acetyl sulfadiazine in biological matrices.
Quantitative Data
Dihydropteroate Synthase (DHPS) Inhibition
The inhibitory potency of sulfadiazine against DHPS has been quantified, with reported 50% inhibitory concentration (IC50) values varying depending on the source of the enzyme.
| Compound | Enzyme Source | IC50 Value | Reference |
| Sulfadiazine | Not Specified | 190 nM | [8] |
| Sulfadiazine | Toxoplasma gondii | 19 µM | [9] |
Note: No quantitative data for the inhibition of DHPS by N-Acetyl sulfadiazine was found in the reviewed literature, which aligns with its reported lack of antimicrobial activity.
Pharmacokinetic Parameters of Sulfadiazine and N-Acetyl Sulfadiazine
The following tables summarize pharmacokinetic data from studies in animal models, illustrating the metabolic relationship between sulfadiazine and its N-acetylated metabolite.
Table 1: Pharmacokinetic Parameters in Grass Carp following a single oral dose of 50 mg/kg Sulfadiazine. [10]
| Parameter | Sulfadiazine (18°C) | Sulfadiazine (24°C) | N-Acetyl Sulfadiazine (18°C) | N-Acetyl Sulfadiazine (24°C) |
| Tmax (h) | 8 | 8 | 48 | 8 |
| Cmax (µg/mL) | 10.93 | 7.95 | 0.58 | 0.44 |
| AUC (µg/mL*h) | 705.11 | 225.13 | 41.05 | 22.84 |
| t1/2 (h) | 67.59 | 24.13 | 48.47 | 25.49 |
| Vd/F (L/kg) | 0.93 | 1.64 | - | - |
| Cl/F (L/h/kg) | 0.07 | 0.22 | - | - |
Table 2: Elimination Half-lives of Sulfonamides and their N4-acetyl Metabolites in Pigs following Intravenous Administration. [6]
| Compound | Elimination Half-life (h) |
| Sulfadiazine | 4.9 |
| N4-acetylsulfadiazine | Not explicitly stated, but plasma concentrations ran parallel to the parent drug |
| Sulfamerazine | 4.3 |
| Sulfadimidine | 12.4 |
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
This section details a robust and continuous spectrophotometric assay for quantifying the inhibition of DHPS.
Principle: The activity of DHPS is measured using a coupled enzymatic reaction. DHPS catalyzes the formation of dihydropteroate from DHPPP and PABA. The product, dihydropteroate, is then reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[8][11][12]
Materials:
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
This compound (or other test inhibitors)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound (or other test compounds) in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: Prepare a master mix for the reaction in the assay buffer. The final concentrations in a 200 µL reaction volume should be:
-
DHPS: 10-50 nM
-
DHFR: 1-2 Units/mL
-
PABA: 10-50 µM (near the Km value)
-
DHPPP: 10-50 µM (near the Km value)
-
NADPH: 150-200 µM
-
-
Assay Execution (96-well plate): a. Add 2 µL of the inhibitor serial dilutions to the respective wells. For control wells (no inhibition), add 2 µL of DMSO. b. Add 198 µL of the reaction master mix to all wells to initiate the reaction. c. Immediately place the plate in the microplate reader, pre-set to 37°C. d. Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Data Analysis:
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Bistable Bacterial Growth Dynamics in the Presence of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pure.tue.nl [pure.tue.nl]
- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties and Analytical Application of N-Acetyl Sulfadiazine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical and chemical characteristics of N-Acetyl sulfadiazine-d4. It also details a comprehensive experimental protocol for its application as an internal standard in the quantitative analysis of sulfadiazine (B1682646) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Physical and Chemical Characteristics
This compound is the deuterated analog of N-Acetyl sulfadiazine, a major metabolite of the antibiotic sulfadiazine. Its primary application in research and drug development is as an internal standard for quantitative analyses, owing to its similar chemical behavior to the non-deuterated form, but distinct mass spectrometric signature.[1]
Quantitative Data Summary
The table below summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart for comparison.
| Property | This compound | N-Acetyl sulfadiazine (non-deuterated) |
| Molecular Formula | C₁₂H₈D₄N₄O₃S | C₁₂H₁₂N₄O₃S |
| Molecular Weight | 296.34 g/mol [2] | 292.31 g/mol |
| CAS Number | 1219149-66-2 | 127-74-2 |
| Appearance | Solid | White Solid[] |
| Melting Point | 256-258 °C | 249-251 °C[] |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Solubility | Soluble in hot Ethyl Acetate (B1210297) | Slightly soluble in DMSO and Methanol[] |
| Storage Conditions | -20°C Freezer | Freezer (-20°C) for long-term storage[4] |
Experimental Protocol: Quantification of Sulfadiazine in Biological Matrices using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a standard method for the determination of sulfadiazine concentrations in plasma or tissue samples. This compound is employed to correct for variability during sample preparation and analysis.
Materials and Reagents
-
Sulfadiazine analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Ethyl acetate
-
3.2M Hydrochloric acid
-
3.5 M Sodium acetate
-
Biological matrix (e.g., plasma, tissue homogenate)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfadiazine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of sulfadiazine working solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, including calibration standards and quality controls.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, add a fixed volume of the this compound internal standard working solution.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Add 1.0 mL of 3.2M HCl and vortex for 30 seconds. Allow layers to separate for at least 5 minutes.
-
Aspirate and discard the upper ethyl acetate layer.
-
Add 5.0 mL of hexane and vortex. Aspirate and discard the upper hexane layer.
-
Add 2.0 mL of 3.5 M sodium acetate, followed by 3.0 mL of ethyl acetate. Vortex for 30 seconds.
-
Transfer the final ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is suitable.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Sulfadiazine: Monitor the transition from the parent ion (M+H)⁺ to a specific product ion.
-
This compound: Monitor the transition from its deuterated parent ion (M+H)⁺ to its corresponding product ion.
-
Data Analysis
Quantification is achieved by constructing a calibration curve based on the peak area ratio of the sulfadiazine analyte to the this compound internal standard. The concentration of sulfadiazine in the unknown samples is then determined from this curve.
Visualizations
Experimental Workflow for Sulfadiazine Quantification
Caption: Workflow for the quantification of sulfadiazine.
References
Technical Guide: N-Acetyl Sulfadiazine-d4 for Research Applications
This technical guide provides an in-depth overview of N-Acetyl Sulfadiazine-d4, a deuterated internal standard essential for researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, provides detailed experimental protocols for its use in quantitative analysis, and includes key analytical data.
Certificate of Analysis - Representative Data
While a specific Certificate of Analysis was not publicly available, this section summarizes the typical quantitative data and specifications for this compound based on information from various suppliers and analytical literature.
Table 1: Physicochemical Properties
| Property | Specification | Source |
| Chemical Name | N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | LGC Standards |
| Molecular Formula | C₁₂H₈D₄N₄O₃S | Pharmaffiliates[1] |
| Molecular Weight | 296.34 g/mol | Pharmaffiliates[1] |
| CAS Number | 1219149-66-2 | Pharmaffiliates[1] |
| Appearance | Solid | Inferred from supplier data |
| Solubility | Soluble in DMSO (slightly) and Methanol (slightly) | BOC Sciences[] |
| Storage | Store at -20°C for long-term storage.[3] | Clearsynth |
Table 2: Quality Control Specifications (Representative)
| Test | Specification | Method |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Residual Solvents | To be specified | Gas Chromatography |
Experimental Protocols
This compound is primarily utilized as an internal standard in chromatographic assays for the quantification of sulfadiazine (B1682646) and its metabolites in biological matrices.[4] Below are detailed methodologies adapted from published research.
Analysis of Sulfadiazine and N-Acetyl Sulfadiazine in Biological Fluids by HPLC
This method is suitable for the determination of sulfadiazine and its primary metabolite, N-acetylsulfadiazine, in plasma and urine.[5]
Sample Preparation:
-
Plasma: Precipitate proteins by adding an equal volume of a suitable organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further diluted.
-
Urine: Dilute the urine sample 1:100 with the mobile phase.[5]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Silica (B1680970) gel column.[5]
-
Mobile Phase: Aqueous citrate (B86180) buffer (pH 4.0).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[5]
-
Detection: UV at 264 nm.[5]
-
Internal Standard: this compound.
Method Validation Parameters (from literature for similar analytes):
-
Linearity: 0.2-200 µg/mL for sulfadiazine and 0.2-50 µg/mL for N-acetyl-sulfadiazine.[]
-
Detection Limit (in plasma): Approximately 0.4 µg/mL for sulfadiazine.[5]
-
Detection Limit (in urine): Approximately 5 µg/mL for sulfadiazine and 7 µg/mL for N-acetylsulfadiazine.[5]
-
Precision (Within-run): 1.7% at 40 µg/mL and 4.0% at 2 µg/mL for sulfadiazine in plasma.[5]
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. The following is a general protocol that can be adapted.
Sample Preparation:
-
Employ solid-phase extraction (SPE) for sample clean-up and concentration.
LC-MS/MS Conditions:
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transition (for non-deuterated N-Acetyl Sulfadiazine): Precursor ion (m/z) 293.07 → Product ion (m/z) 198.02.[6]
Visualizations
Workflow for Quantitative Analysis using this compound
The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., Sulfadiazine) in a biological matrix using this compound as an internal standard.
Caption: Workflow for bioanalytical quantification.
Logical Relationship in Internal Standard Method
This diagram illustrates the logical principle of using a stable isotope-labeled internal standard for quantification.
Caption: Principle of internal standard quantification.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Stability of N-Acetyl sulfadiazine-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term stability of N-Acetyl sulfadiazine-d4, a deuterated internal standard crucial for accurate bioanalytical and pharmaceutical analysis. While specific quantitative long-term stability data for this compound is not publicly available, this document outlines the best practices for storage, detailed experimental protocols for stability assessment, and potential degradation pathways based on the known chemistry of sulfonamides. This guide is intended to equip researchers with the necessary knowledge to ensure the integrity and reliability of this compound in their studies.
Core Principles of Long-Term Stability for Deuterated Standards
Deuterated standards, such as this compound, are synthesized to be chemically identical to their non-deuterated counterparts, with the deuterium (B1214612) labels providing a distinct mass signature for mass spectrometry-based quantification. The stability of these standards is paramount for the accuracy and reproducibility of analytical methods. The primary concerns for the long-term stability of this compound revolve around preventing degradation of the molecule and maintaining the isotopic purity by avoiding deuterium-hydrogen exchange.
Key considerations for maintaining long-term stability include:
-
Temperature: Low temperatures are critical for minimizing the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent is crucial to prevent solvolysis and deuterium-hydrogen exchange.
-
pH: Acidic or basic conditions can catalyze hydrolysis and deuterium-hydrogen exchange.
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C or lower in a calibrated freezer. Short-term: 2-8°C. | Reduces the rate of chemical reactions, minimizing degradation. |
| Light | Store in amber vials or in the dark. | Protects the compound from photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the molecule. |
| Form | Store as a solid (lyophilized powder) if possible. | Solid-state is generally more stable than solutions. |
| Solvent for Stock Solutions | Use a high-purity, anhydrous aprotic solvent such as acetonitrile (B52724) or methanol. | Minimizes the risk of hydrolysis and deuterium-hydrogen exchange. Avoid acidic or basic aqueous solutions for long-term storage. |
| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation. Use clean, dry spatulas and glassware. | Prevents the introduction of moisture, which can lead to hydrolysis. |
Experimental Protocols for Long-Term Stability Assessment
A comprehensive long-term stability study for this compound should be conducted to establish its shelf-life under defined storage conditions. The following protocols outline the key experiments.
Long-Term Stability Study Protocol
Objective: To evaluate the stability of this compound over an extended period under recommended storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., anhydrous methanol).
-
Use amber glass vials with Teflon-lined caps.
-
Purge the headspace with an inert gas (e.g., argon) before sealing.
-
-
Storage Conditions:
-
Store the aliquots at the recommended long-term storage temperature (e.g., -20°C ± 5°C).
-
Store a separate set of aliquots at an accelerated condition (e.g., 4°C ± 2°C) to predict long-term stability.
-
-
Time Points:
-
Analyze the samples at predetermined time points. For long-term stability, this could be 0, 3, 6, 9, 12, 18, and 24 months. For accelerated stability, time points could be 0, 1, 3, and 6 months.
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The method must be able to separate the intact this compound from any potential degradation products.
-
-
Data Analysis:
-
At each time point, determine the concentration of this compound remaining.
-
Calculate the percentage of the initial concentration remaining.
-
Monitor for the appearance of any new peaks in the chromatogram, which would indicate degradation products.
-
Acceptance Criteria: The compound is considered stable if the amount of the parent compound remains within a predefined limit (e.g., ≥95%) of the initial concentration and no significant degradation products are observed.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound and solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to a controlled light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
Analyze the stressed samples using a stability-indicating method (e.g., HPLC-UV/MS).
-
Characterize the structure of any significant degradation products using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Presentation (Hypothetical)
The following tables illustrate how quantitative data from a long-term stability study of this compound could be presented. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Long-Term Stability of this compound at -20°C (Hypothetical Data)
| Time (Months) | Mean Purity (%) (n=3) | Standard Deviation | Appearance of Degradation Products |
| 0 | 99.8 | 0.1 | None Detected |
| 3 | 99.7 | 0.2 | None Detected |
| 6 | 99.8 | 0.1 | None Detected |
| 12 | 99.6 | 0.2 | None Detected |
| 24 | 99.5 | 0.3 | None Detected |
Table 2: Accelerated Stability of this compound at 4°C (Hypothetical Data)
| Time (Months) | Mean Purity (%) (n=3) | Standard Deviation | Appearance of Degradation Products |
| 0 | 99.8 | 0.1 | None Detected |
| 1 | 99.5 | 0.2 | Trace levels of Product A |
| 3 | 99.1 | 0.3 | Product A detected |
| 6 | 98.5 | 0.4 | Product A and Product B detected |
Potential Degradation Pathways and Visualization
While specific degradation pathways for this compound under long-term storage are not well-documented, forced degradation studies can provide insights. Based on the chemistry of sulfonamides, the following degradation pathways are plausible under stress conditions.
-
Hydrolysis: The amide linkage in this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of sulfadiazine-d4 and acetic acid. The sulfonamide bond itself can also undergo cleavage under more drastic conditions.
-
Oxidation: The sulfur atom in the sulfonamide group is susceptible to oxidation, which could lead to the formation of N-oxide or other oxidized species.
-
Photodegradation: Exposure to light can lead to complex degradation pathways, potentially involving cleavage of the sulfonamide bond or modifications to the aromatic rings.
Diagrams of Experimental Workflows
The following diagrams, created using the DOT language, visualize the experimental workflows for stability testing.
Caption: Workflow for the long-term stability testing of this compound.
Caption: Workflow for the forced degradation study of this compound.
Conclusion
N-Acetyl Sulfadiazine-d4: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data and experimental protocols for N-Acetyl sulfadiazine-d4. Given the limited direct quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, N-Acetyl sulfadiazine, to provide a robust framework for researchers. This document outlines experimental procedures for solubility determination and provides a visual representation of the workflow.
Core Solubility Data
| Solvent | Observed Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
Note: The term "slightly soluble" is a qualitative descriptor and indicates that the compound does not dissolve readily in these solvents at standard temperature and pressure.
The solubility of sulfonamides, as a class of compounds, is known to be pH-dependent. Generally, their solubility increases with a rise in pH.[1]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2][3] This protocol is adapted for this compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., phosphate (B84403) buffer pH 7.4, DMSO, Methanol)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh an excess amount of solid this compound and add it to a glass vial containing a known volume of the solvent.[2][4] Ensure there is enough solid to achieve saturation, meaning undissolved particles are visible.[2]
-
Equilibration: Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[4] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.[3][4]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter.[3] This step is critical to prevent undissolved particles from interfering with the concentration analysis.
-
Quantification:
-
Sample Preparation: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase used for HPLC analysis to a concentration within the calibration curve's linear range.
-
HPLC Analysis: Analyze the diluted sample using a validated HPLC method. A common method for sulfonamides involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) and UV detection at approximately 254 nm.[1][5]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
-
Data Analysis: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.
References
Methodological & Application
Application Notes and Protocols for N-Acetyl Sulfadiazine-d4 as an Internal Standard in LC-MS
Introduction
N-Acetyl sulfadiazine-d4 is a stable isotope-labeled derivative of N-Acetyl sulfadiazine (B1682646), a metabolite of the antibiotic sulfadiazine. In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, the use of a stable isotope-labeled internal standard is considered the gold standard. This is because it co-elutes with the analyte of interest, experiencing similar effects of sample preparation, chromatography, and ionization, which allows for accurate correction of analytical variability and matrix effects.[1] This document provides a detailed application note and a comprehensive protocol for the use of this compound as an internal standard for the quantification of sulfadiazine and its metabolite, N-Acetyl sulfadiazine, in biological matrices.
Principle of Internal Standardization
A known and constant amount of this compound is added to all samples, calibration standards, and quality control (QC) samples at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to the mass difference. The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the analyte's concentration in the calibration standards to generate a calibration curve.[1]
Experimental Protocols
This protocol outlines a general procedure for the quantification of sulfadiazine and N-Acetyl sulfadiazine in human plasma.
1. Materials and Reagents
-
This compound
-
Sulfadiazine
-
N-Acetyl sulfadiazine
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Standard and Internal Standard Stock Solutions
-
Sulfadiazine and N-Acetyl Sulfadiazine Stock Solution (1 mg/mL): Accurately weigh 1 mg of each standard and dissolve in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
3. Working Solutions
-
Prepare working solutions for calibration standards by serial dilution of the stock solutions with a mixture of methanol and water (50:50 v/v).
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the this compound stock solution with the same diluent.
4. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325°C[2] |
| Gas Flow | 6 L/min[2] |
| Nebulizer Pressure | 30 psi[2] |
| Capillary Voltage | 3500 V[2] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadiazine | 251.0 | 156.1 | 20 |
| N-Acetyl sulfadiazine | 293.0 | 198.1 | 25 |
| This compound (IS) | 297.0 | 202.1 | 25 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Data Presentation
Table 1: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,850 | 525,000 | 0.015 |
| 10 | 16,100 | 515,000 | 0.031 |
| 50 | 82,300 | 520,000 | 0.158 |
| 100 | 165,000 | 518,000 | 0.319 |
| 500 | 835,000 | 522,000 | 1.600 |
| 1000 | 1,680,000 | 517,000 | 3.250 |
Table 2: Example Quality Control (QC) Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 15 | 14.5 | 96.7 | 4.2 |
| Medium | 150 | 153.2 | 102.1 | 3.5 |
| High | 750 | 742.5 | 99.0 | 2.8 |
Mandatory Visualization
Caption: Workflow for the quantification of sulfonamides using this compound as an internal standard.
References
Application Notes and Protocols for the Quantitative Analysis of Sulfadiazine using N-Acetyl sulfadiazine-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of sulfadiazine (B1682646) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, N-Acetyl sulfadiazine-d4, to ensure high accuracy and precision, which is critical for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
Sulfadiazine is a sulfonamide antibiotic used to treat a variety of bacterial infections. Accurate quantification of sulfadiazine in biological matrices is essential for clinical monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS. A SIL-IS, such as this compound, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results. This protocol outlines a robust method for the sample preparation, chromatographic separation, and mass spectrometric detection of sulfadiazine in human plasma.
Experimental Protocols
Materials and Reagents
-
Sulfadiazine (analytical standard)
-
This compound (internal standard)
-
Human plasma (drug-free, with anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, Type I)
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Sulfadiazine: Accurately weigh approximately 10 mg of sulfadiazine and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
This compound (IS): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
Working Solutions:
-
Sulfadiazine Spiking Solutions: Prepare a series of working solutions by serially diluting the sulfadiazine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into plasma for the calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sulfadiazine | 251.1 | 156.0 | 150 | 25 |
| This compound | 297.1 | 190.0 | 150 | 28 |
Note: The exact mass transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected performance characteristics of this bioanalytical method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Sensitivity and Matrix Effect
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Matrix Factor (normalized) | 0.95 - 1.05 |
Mandatory Visualizations
Caption: Experimental workflow for sulfadiazine quantification.
Caption: Bioanalytical method validation logical workflow.
Application Notes & Protocols: The Role of N-Acetyl Sulfadiazine-d4 in Modern Pharmacokinetic Studies
Introduction
Pharmacokinetic (PK) studies are essential in drug development, providing critical data on a drug's absorption, distribution, metabolism, and excretion (ADME). The precision and accuracy of the bioanalytical methods used to quantify drug and metabolite concentrations in biological matrices are paramount for the reliability of these studies. Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for bioanalysis due to its high sensitivity and specificity. To ensure the highest quality data, stable isotope-labeled (SIL) internal standards are now the industry standard.[1] N-Acetyl sulfadiazine-d4 is the deuterated form of N-Acetyl sulfadiazine (B1682646), the primary metabolite of the antibacterial drug Sulfadiazine.[2][3][4][5] As a SIL internal standard, this compound is the ideal tool for the accurate quantification of N-Acetyl sulfadiazine in complex biological samples, significantly enhancing the robustness and reliability of pharmacokinetic data.[1][6][7]
Core Application: Pharmacokinetics of Sulfadiazine
Sulfadiazine is a sulfonamide antibiotic that is metabolized in the liver, primarily through acetylation, to form N-Acetyl sulfadiazine.[3][8] Understanding the pharmacokinetic profile of both the parent drug (Sulfadiazine) and its major metabolite is crucial for assessing its efficacy and safety. This compound serves as the internal standard in LC-MS/MS assays designed to track the concentration of the N-Acetyl sulfadiazine metabolite over time in biological matrices such as plasma, urine, and tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sulfadiazine [glowm.com]
Application Note: High-Throughput Quantification of Sulfadiazine in Human Plasma using LC-MS/MS with a Deuterated N-Acetyl Metabolite Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfadiazine (B1682646) in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation and employs N-Acetyl sulfadiazine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for high-throughput bioanalysis in clinical and pharmaceutical research settings.
Introduction
Sulfadiazine is a sulfonamide antibiotic used for the treatment of various bacterial infections. Accurate and reliable quantification of sulfadiazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, which is a deuterated form of a major metabolite of sulfadiazine, provides excellent correction for matrix effects and variability in sample processing and instrument response. This application note provides a detailed protocol for the extraction and quantification of sulfadiazine in human plasma.
Experimental
Materials and Reagents
-
Sulfadiazine (analytical standard)
-
This compound (internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard Solutions
Stock solutions of sulfadiazine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A simple protein precipitation method was employed for sample preparation:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase A and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | See Table 3 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 6.0 | 5 |
Table 3: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Sulfadiazine | 251.1 | 156.0 (Quantifier) | 100 | 20 |
| 251.1 | 92.0 (Qualifier) | 100 | 35 | |
| This compound (IS) | 297.1 | 202.0 (Quantifier) | 100 | 25 |
| 297.1 | 140.0 (Qualifier) | 100 | 30 |
Data Analysis
The concentration of sulfadiazine in the plasma samples was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.
Workflow and Quantitative Relationship Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship for quantitative analysis of sulfadiazine.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of sulfadiazine in human plasma. The use of protein precipitation for sample preparation and a stable isotope-labeled internal standard ensures high-throughput and reliable results. The method is suitable for use in regulated bioanalytical laboratories supporting pharmacokinetic and clinical studies.
Application Note: High-Throughput Analysis of N-Acetyl Sulfadiazine in Biological Matrices using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-Acetyl sulfadiazine (B1682646) is the primary metabolite of the sulfonamide antibiotic sulfadiazine. Monitoring its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the quantitative analysis of N-Acetyl sulfadiazine in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Acetyl sulfadiazine-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting variations that may occur during sample preparation and analysis, ensuring high accuracy and precision.[1][2] Two common sample preparation techniques are presented: protein precipitation for rapid analysis of plasma samples and solid-phase extraction for cleaner extracts and lower detection limits, particularly in complex matrices like urine.
Principle
Quantitative bioanalysis by LC-MS/MS relies on the specific detection and quantification of a target analyte by monitoring its characteristic precursor-to-product ion transition, a process known as Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative mass spectrometry.[1][2] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[2] This ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate correction of any variability introduced during the analytical process.[1] The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area.
Experimental Protocols
Materials and Reagents
-
N-Acetyl sulfadiazine analytical standard
-
This compound (internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium (B1175870) acetate
-
Human plasma (K2EDTA)
-
Human urine
-
Protein precipitation plates (e.g., 96-well format)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and simple method for the extraction of N-Acetyl sulfadiazine from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in 50:50 methanol:water).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction for Urine Samples
This protocol provides a more thorough cleanup for complex matrices like urine, resulting in reduced matrix effects and improved sensitivity.
-
Sample Preparation: Centrifuge urine samples at 4000 rpm for 5 minutes to remove any particulate matter. Dilute 100 µL of the supernatant with 900 µL of 2% formic acid in water.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in 50:50 methanol:water) to the diluted urine sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Data Presentation
The following tables summarize the expected quantitative performance data for the analysis of N-Acetyl sulfadiazine.
| Parameter | Protein Precipitation (Plasma) | Solid-Phase Extraction (Urine) |
| Recovery (%) | > 95% | > 90% |
| Matrix Effect (%) | 85 - 115% | 90 - 110% |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL |
| Linear Range | 5 - 2000 ng/mL | 1 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 12% | < 10% |
Table 1. Expected quantitative performance data for N-Acetyl sulfadiazine analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl sulfadiazine | 293.1 | 156.1 | 20 |
| N-Acetyl sulfadiazine | 293.1 | 108.1 | 25 |
| This compound | 297.1 | 160.1 | 20 |
| This compound | 297.1 | 112.1 | 25 |
Table 2. Optimized Multiple Reaction Monitoring (MRM) transitions for N-Acetyl sulfadiazine and its deuterated internal standard. The transitions for the d4-labeled standard are predicted based on the fragmentation pattern of the unlabeled compound.
Mandatory Visualization
Caption: Sample preparation workflows for plasma and urine.
Caption: Use of a deuterated internal standard in quantitative analysis.
References
Application Notes: The Use of N-Acetyl sulfadiazine-d4 in Metabolite Identification and Quantification
Introduction
Sulfadiazine (B1682646) is a widely used sulfonamide antibiotic that undergoes metabolic transformation in the body, primarily through acetylation to form N-Acetyl sulfadiazine.[1][2] This metabolic process is catalyzed by the N-acetyltransferase (NAT) enzymes.[3][4] The rate of this transformation can vary significantly among individuals due to genetic polymorphisms in the NAT2 gene, leading to "fast" or "slow" acetylator phenotypes.[1][5][6] Accurate quantification of both the parent drug (sulfadiazine) and its primary metabolite (N-Acetyl sulfadiazine) is critical in pharmacokinetic, pharmacodynamic, and toxicology studies.
N-Acetyl sulfadiazine-d4 is the deuterium-labeled form of N-Acetyl sulfadiazine.[7] The incorporation of stable isotopes like deuterium (B1214612) (²H or D) creates a compound that is chemically identical to the analyte of interest but has a higher mass.[8] This property makes it an ideal Stable Isotope-Labeled Internal Standard (SIL-IS) for quantitative analysis using mass spectrometry.[7][9] Using a SIL-IS is the gold standard in bioanalysis as it co-elutes with the analyte, correcting for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby ensuring the highest accuracy and precision.[8][10][11]
Principle of Application
In a typical drug metabolism study, a biological sample (e.g., plasma, urine) is spiked with a known concentration of this compound. This internal standard behaves almost identically to the endogenous N-Acetyl sulfadiazine metabolite during sample preparation and LC-MS/MS analysis.[8] The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, precise quantification can be achieved, even if sample loss occurs during preparation.[9]
Metabolic Pathway of Sulfadiazine
The primary metabolic route for sulfadiazine is N-acetylation. This Phase II metabolism reaction involves the transfer of an acetyl group from acetyl-CoA to the N4-amino group of the sulfadiazine molecule.[3][12] This conversion is mediated by the cytosolic enzyme N-acetyltransferase 2 (NAT2).[3]
Experimental Protocols
This section provides a representative protocol for the quantification of N-Acetyl sulfadiazine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
N-Acetyl sulfadiazine (analyte standard)
-
This compound (internal standard)[7]
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Standard and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve N-Acetyl sulfadiazine and this compound in methanol.
-
Analyte Working Solutions: Serially dilute the N-Acetyl sulfadiazine primary stock with 50:50 methanol:water to prepare a series of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of human plasma into the appropriate tubes. For calibration standards, use blank plasma.
-
Add 10 µL of the appropriate analyte working solution to the calibration and QC tubes. For unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 300 µL of the IS working solution in acetonitrile to all tubes to precipitate proteins.[11]
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Column: A suitable C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.[13]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would be: 0-1 min, 1% B; 1-7 min, 1-99% B; 7-8 min, 99% B; 8-10 min, re-equilibrate at 1% B.[13]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[13]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or Parallel Reaction Monitoring (PRM) for high-resolution MS.
-
MRM Transitions (Hypothetical):
-
N-Acetyl sulfadiazine: Q1 m/z -> Q3 m/z (e.g., 293.1 -> 156.1)
-
This compound: Q1 m/z -> Q3 m/z (e.g., 297.1 -> 160.1) (Note: Specific m/z values must be optimized experimentally)
-
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard for all samples.[9]
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each sample.[9]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[9]
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear, tabular formats. The tables below provide an example based on pharmacokinetic parameters of sulfadiazine (SDZ) and its metabolite N-Acetyl sulfadiazine (ACT-SDZ) in grass carp (B13450389) at different temperatures, illustrating how data can be presented.[15][16]
Table 1: Pharmacokinetic Parameters of Sulfadiazine (Parent Drug) in Plasma
| Parameter | Unit | Value at 18°C | Value at 24°C |
| AUC₀₋∞ (Area under the curve) | µg·h/L | 134.11 | 35.13 |
| K₀₁_HL (Absorption half-life) | h | 1.83 | 1.35 |
| K₁₀_HF (Elimination half-life) | h | 21.06 | 10.97 |
| V_F (Apparent volume of distribution) | L/kg | 0.93 | 1.64 |
| Cl_F (Apparent systemic clearance) | L/h/kg | 0.01 | 0.05 |
| (Data adapted from a study on grass carp for illustrative purposes)[15][17] |
Table 2: Pharmacokinetic Parameters of N-Acetyl Sulfadiazine (Metabolite) in Plasma
| Parameter | Unit | Value at 18°C | Value at 24°C |
| AUC₀₋∞ (Area under the curve) | µg·h/L | 30.08 | 10.98 |
| K₀₁_HL (Formation half-life) | h | 2.01 | 1.44 |
| K₁₀_HF (Elimination half-life) | h | 18.25 | 10.22 |
| Cₘₐₓ (Maximum concentration) | µg/L | 1.22 | 0.65 |
| Tₘₐₓ (Time to reach Cₘₐₓ) | h | 6.00 | 4.00 |
| (Data adapted from a study on grass carp for illustrative purposes)[15][17] |
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of sulfadiazine metabolism. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of bioanalytical methods, particularly LC-MS/MS-based assays.[10][18] By providing reliable quantification of the N-Acetyl sulfadiazine metabolite, it enables a deeper understanding of the drug's pharmacokinetic profile, aiding in safety assessments and the elucidation of inter-individual metabolic differences.
References
- 1. karger.com [karger.com]
- 2. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]
- 3. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Acetylator status, drug metabolism and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. texilajournal.com [texilajournal.com]
- 12. Video: Phase II Reactions: Acetylation Reactions [jove.com]
- 13. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 15. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
Application Note and Protocol for the Quantification of N-Acetyl Sulfadiazine-d4 in Plasma Samples
Introduction
N-Acetyl sulfadiazine-d4 is the deuterated form of N-Acetyl sulfadiazine (B1682646), a primary metabolite of the antibiotic sulfadiazine. Due to its isotopic labeling, this compound serves as an excellent internal standard (IS) for the quantitative analysis of N-Acetyl sulfadiazine and related sulfonamides in biological matrices such as plasma.[1] This application note provides a detailed protocol for the extraction and quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique for this purpose.[2]
Principle
This protocol outlines a method for the determination of this compound in plasma. The procedure involves the precipitation of plasma proteins, followed by chromatographic separation of the analyte from endogenous plasma components on a reversed-phase C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials and Reagents
-
This compound (Molecular Weight: 296.34 g/mol )[3]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized and purified to ≥18 MΩ·cm
-
Control plasma (e.g., human, rat, or as required by the study)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Syringe filters (0.22 µm)
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of water and acetonitrile (50:50, v/v). These solutions will be used to spike into the plasma to create calibration standards and quality control samples.
2. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and quality controls, spike the appropriate amount of the working standard solution into the blank plasma.
-
Add 300 µL of cold acetonitrile (containing the internal standard if this compound is not the analyte of interest) to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, and then return to initial conditions and equilibrate for 1 min.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 297.1 (for this compound)
-
Product Ion (Q3): To be determined by direct infusion of the standard solution. A common fragmentation for the non-deuterated N-acetylsulfadiazine (m/z 293.1) involves the loss of the acetyl group or cleavage of the sulfonamide bond.
-
Collision Energy (CE) and other MS parameters: Optimize by infusing a standard solution.
-
4. Data Analysis
-
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard (if used) versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 296.34 g/mol | [3] |
| Molecular Formula | C₁₂H₈D₄N₄O₃S | [3] |
| Typical Recovery | >85% | [4][5] |
| Limit of Detection (LOD) | 1-10 ng/mL | Based on similar compounds |
| Lower Limit of Quantification (LLOQ) | 5-20 ng/mL | Based on similar compounds |
| Linearity Range | 20 - 2000 ng/mL | Based on similar compounds |
Note: The quantitative data presented are typical values for sulfonamides in plasma and may vary depending on the specific instrumentation and experimental conditions.
Visualization of Experimental Workflow
Caption: Workflow for the analysis of this compound in plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. New simple liquid chromatographic method for the determination of trimethoprim, sulfadiazine and N4-acetylsulfadiazine in plasma of broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Acetyl Sulfadiazine-d4 in Environmental Analysis: A Comprehensive Guide
Introduction
N-Acetyl sulfadiazine (B1682646) is the primary metabolite of the widely used sulfonamide antibiotic, sulfadiazine. Due to the extensive use of sulfadiazine in both human and veterinary medicine, it and its metabolites are frequently detected in various environmental compartments, including soil and water. The presence of these compounds in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on ecosystems. Accurate and sensitive analytical methods are therefore crucial for monitoring their occurrence, fate, and transport in the environment.
This document provides detailed application notes and protocols for the use of N-Acetyl sulfadiazine-d4 as an internal standard in the quantitative analysis of N-Acetyl sulfadiazine and its parent compound, sulfadiazine, in environmental matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a robust technique that corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[1][2] The methodologies described herein are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.
Analytical Principle: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical procedure. In this case, this compound serves as the internal standard for the quantification of native N-Acetyl sulfadiazine and can also be used for the quantification of sulfadiazine, assuming similar extraction efficiencies. The native (light) and labeled (heavy) compounds are chemically identical and thus behave similarly during sample extraction, cleanup, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal intensity of the native analyte to that of the labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument performance.
Caption: Experimental workflow for the analysis of sulfonamides using an internal standard.
Experimental Protocols
The following protocols describe the analysis of sulfadiazine and N-Acetyl sulfadiazine in water and soil samples using this compound as an internal standard.
Protocol 1: Analysis in Water Samples
This protocol is based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
1. Materials and Reagents
-
This compound (Internal Standard)
-
Sulfadiazine and N-Acetyl sulfadiazine analytical standards
-
Methanol (B129727), Acetonitrile (B52724) (LC-MS grade)
-
Formic acid, Ammonia solution
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Glass fiber filters (0.7 µm)
2. Sample Preparation and Extraction
-
Collect water samples in amber glass bottles and store them at 4°C until analysis.
-
Filter the water sample (typically 100-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Add a known amount of this compound internal standard solution to the filtered water sample. The final concentration of the internal standard should be in the mid-range of the calibration curve (e.g., 50 ng/L).
-
Adjust the pH of the sample to approximately 3.0 with formic acid.[2]
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.
-
Elute the analytes from the cartridge with 6-8 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for sulfadiazine, N-Acetyl sulfadiazine, and this compound.
-
Protocol 2: Analysis in Soil Samples
This protocol utilizes microwave-assisted extraction (MAE) followed by SPE cleanup and LC-MS/MS analysis.[4]
1. Materials and Reagents
-
Same as for water analysis, plus:
-
Ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA)
-
Microwave extraction system and vessels
2. Sample Preparation and Extraction
-
Air-dry the soil sample, remove any large debris, and sieve it through a 2 mm mesh.
-
Weigh approximately 5 g of the sieved soil into a microwave extraction vessel.
-
Spike the soil sample with a known amount of this compound internal standard solution.
-
Add 20 mL of an extraction solvent (e.g., a mixture of acetonitrile and water (1:1, v/v) containing 0.1% formic acid and Na₂EDTA).
-
Perform microwave-assisted extraction (a typical program would be ramping to 100°C over 5 minutes and holding for 10 minutes).[4]
-
Allow the vessel to cool, then centrifuge the extract at a high speed (e.g., 4000 rpm for 10 minutes).
-
Collect the supernatant.
-
The supernatant can then be diluted with ultrapure water and subjected to SPE cleanup as described in Protocol 1 (steps 5-12).
3. LC-MS/MS Analysis
-
The LC-MS/MS conditions are the same as described in Protocol 1.
Data Presentation
The following table summarizes typical quantitative data for the analysis of sulfadiazine and N-Acetyl sulfadiazine in environmental samples using the described methods. These values are indicative and may vary depending on the specific instrumentation and matrix.
| Parameter | Water | Soil |
| Analyte | Sulfadiazine / N-Acetyl sulfadiazine | Sulfadiazine / N-Acetyl sulfadiazine |
| Internal Standard | This compound | This compound |
| Typical Spiking Level of IS | 10 - 100 ng/L | 10 - 100 µg/kg |
| Recovery (%) | 80 - 115%[2] | 75 - 110% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L[2] | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | 0.5 - 5.0 µg/kg |
| Linearity (r²) | > 0.99 | > 0.99 |
Signaling Pathways and Logical Relationships
The diagram below illustrates the principle of isotopic dilution, where the known quantity of the deuterated internal standard is used to accurately determine the unknown quantity of the native analyte.
Caption: Principle of Isotopic Dilution Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. Analysis of aged sulfadiazine residues in soils using microwave extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of N-Acetyl Sulfadiazine-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl sulfadiazine (B1682646) is the primary metabolite of the sulfonamide antibiotic, sulfadiazine. The monitoring of its levels, along with the parent drug, is crucial in pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as N-Acetyl sulfadiazine-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte, allowing for accurate correction of matrix effects and variations during sample preparation and analysis. This application note provides a detailed protocol for the mass spectrometric analysis of this compound, including its fragmentation pattern and a comprehensive experimental workflow.
Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in positive ion electrospray ionization (ESI) mass spectrometry is characterized by specific cleavage patterns of the sulfonamide core and the acetylated aniline (B41778) moiety. The protonated molecule ([M+H]⁺) of N-Acetyl sulfadiazine has a nominal mass-to-charge ratio (m/z) of 293. For the deuterated standard, this compound, the precursor ion will be observed at m/z 297.
Upon collision-induced dissociation (CID), the protonated molecule undergoes fragmentation, yielding several characteristic product ions. The fragmentation of sulfonamides typically involves the cleavage of the S-N bond and the C-S bond. For acetylated sulfonamides, common fragmentation pathways include the loss of the acetyl group.
Based on experimental data for N-Acetyl sulfadiazine, the major product ions are observed at m/z 198 and m/z 134.[1] The fragmentation pattern for the deuterated analog, this compound, is expected to follow a similar pathway, with a corresponding mass shift for fragments containing the deuterated phenyl ring.
Proposed Fragmentation Pathway:
-
Precursor Ion: The protonated this compound molecule is observed at m/z 297 .
-
Product Ion 1 (m/z 202): This ion is proposed to be formed by the cleavage of the C-S bond, with the charge retained on the acetylated and deuterated aniline portion. This corresponds to the fragment at m/z 198 in the non-deuterated compound.
-
Product Ion 2 (m/z 134): This fragment corresponds to the pyrimidinylsulfamoyl cation, resulting from the cleavage of the S-N bond. This fragment does not contain the deuterated ring and thus appears at the same m/z as for the non-deuterated compound.
Quantitative Fragmentation Data
The following table summarizes the expected major product ions for N-Acetyl sulfadiazine and the predicted corresponding ions for this compound in positive ion mode.
| Precursor Ion (m/z) | Compound | Product Ion (m/z) | Proposed Fragment Structure | Relative Intensity (%) |
| 293 | N-Acetyl sulfadiazine | 198 | [C₈H₈N₂O₂S]⁺ | ~89 |
| 134 | [C₄H₅N₃O₂S]⁺ | ~37 | ||
| 297 | This compound | 202 | [C₈H₄D₄N₂O₂S]⁺ | (Predicted) |
| 134 | [C₄H₅N₃O₂S]⁺ | (Predicted) |
Relative intensities for the non-deuterated compound are based on experimental data from PubChem.[1] Intensities for the deuterated compound are predicted.
Experimental Protocols
This section outlines a general protocol for the quantitative analysis of N-Acetyl sulfadiazine using this compound as an internal standard. Optimization of these parameters for specific instrumentation and matrices is recommended.
Protocol 1: Sample Preparation (Plasma)
-
Spiking: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Protocol 3: Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Acetyl sulfadiazine | 293.1 | 198.0 | 100 | 15 |
| 134.1 | 100 | 25 | ||
| This compound | 297.1 | 202.0 | 100 | 15 |
| 134.1 | 100 | 25 |
Collision energies should be optimized for the specific instrument being used.
Diagrams
Caption: Proposed fragmentation pathway of this compound.
Caption: Experimental workflow for the analysis of N-Acetyl sulfadiazine.
References
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in N-Acetyl Sulfadiazine-d4 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of N-Acetyl sulfadiazine-d4 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as N-Acetyl sulfadiazine (B1682646), by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the analysis of N-Acetyl sulfadiazine from biological matrices like plasma, endogenous substances such as phospholipids, salts, and proteins can interfere with its ionization in the mass spectrometer's ion source, leading to unreliable results.[1][3]
Q2: Why is a deuterated internal standard like this compound recommended for this analysis?
A2: A deuterated internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (N-Acetyl sulfadiazine), it is expected to co-elute chromatographically and experience similar matrix effects and variations during sample preparation and injection.[1] By calculating the peak area ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.
Q3: Can this compound perfectly correct for all matrix effects?
A3: While highly effective, this compound may not perfectly correct for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography. If the matrix effect is not uniform across the entire chromatographic peak, this slight shift in retention time can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, resulting in inaccurate quantification.[1]
Q4: What are the common sources of matrix effects in plasma samples?
A4: Common sources of matrix effects in plasma include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI).[4]
-
Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression.[3]
-
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with N-Acetyl sulfadiazine and interfere with its ionization.[5]
Q5: What are the regulatory expectations regarding matrix effect evaluation?
A5: Regulatory agencies like the FDA require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[6][7] This typically involves evaluating the matrix effect in at least six different sources (lots) of the biological matrix.[7][8] The precision of the internal standard-normalized matrix factor should not exceed 15% across the different lots.[9]
Troubleshooting Guides
Problem 1: High variability in the this compound internal standard response across different samples.
-
Possible Cause 1: Inconsistent Sample Preparation. Variations in extraction efficiency between samples can lead to differing amounts of matrix components in the final extract.
-
Solution: Ensure the sample preparation protocol, whether protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is robust and consistently applied. Automating the sample preparation process can help minimize variability.
-
-
Possible Cause 2: Differential Matrix Effects. The composition of the matrix can vary between samples (e.g., lipemic or hemolyzed plasma). This can cause the internal standard to be affected differently in each sample.[1]
-
Solution: Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like phospholipid removal plates or more specific SPE sorbents can be beneficial.[4]
-
-
Possible Cause 3: Instrument Instability. Fluctuations in the ESI source's spray stability or other instrument-related issues can cause variable responses.
-
Solution: Allow the instrument to stabilize before starting the analytical run and monitor system suitability throughout the analysis. Check for any blockages or leaks in the system.
-
Problem 2: The recovery of N-Acetyl sulfadiazine is low and inconsistent, while the this compound recovery is acceptable.
-
Possible Cause 1: Analyte Degradation. The target analyte may be less stable than its deuterated counterpart under the sample preparation conditions.
-
Solution: Minimize the time samples spend at room temperature and consider working on ice or in a cold room. Evaluate the stability of the analyte in the sample matrix under the experimental conditions.
-
-
Possible Cause 2: Suboptimal Extraction pH. The extraction efficiency of sulfonamides is pH-dependent.
-
Solution: Adjusting the pH of the sample can improve the partitioning of N-Acetyl sulfadiazine into the organic solvent during LLE or its retention on an SPE sorbent.
-
-
Possible Cause 3: Inappropriate SPE Sorbent or Protocol. The chosen SPE sorbent and protocol may not be optimal for N-Acetyl sulfadiazine.
-
Solution: For SPE, ensure that the sorbent, as well as the conditioning, loading, washing, and elution steps, are optimized for the target analyte.
-
Quantitative Data Summary
The following tables present representative data for sulfonamide analysis in biological matrices. Note that this data is illustrative and may not be specific to this compound, but provides a general expectation for this class of compounds.
Table 1: Recovery of Sulfonamides from Plasma using Different Extraction Methods
| Analyte | Extraction Method | Recovery (%) | RSD (%) |
| Sulfadiazine | Protein Precipitation (Acetonitrile) | 85.2 | 4.5 |
| Sulfadiazine | Liquid-Liquid Extraction (Ethyl Acetate) | 92.1 | 3.2 |
| Sulfadiazine | Solid-Phase Extraction (C18) | 95.8 | 2.1 |
Data is representative and compiled from general knowledge in the field.
Table 2: Matrix Effect Evaluation for Sulfadiazine in Different Lots of Human Plasma
| Plasma Lot | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor |
| 1 | 125,430 | 250,120 | 0.501 | 0.98 |
| 2 | 128,980 | 255,430 | 0.505 | 1.01 |
| 3 | 123,560 | 248,980 | 0.496 | 0.97 |
| 4 | 130,110 | 258,320 | 0.504 | 1.02 |
| 5 | 126,780 | 252,110 | 0.503 | 0.99 |
| 6 | 124,990 | 250,560 | 0.499 | 0.98 |
| Mean | 126,642 | 252,587 | 0.501 | 0.99 |
| RSD (%) | 2.2 | 1.5 | 0.7 | 1.9 |
This table illustrates a scenario with minimal matrix effect, as indicated by the low RSD of the matrix factor.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Addition Method
This protocol is designed to quantitatively assess the matrix effect according to regulatory guidelines.
-
Preparation of Solutions:
-
Set A: Prepare a solution of N-Acetyl sulfadiazine and this compound in a neat solvent (e.g., mobile phase) at a known concentration (e.g., medium QC level).
-
Set B: Extract blank plasma from at least six different sources using the validated sample preparation method. After the final extraction step, spike the extracted matrix with N-Acetyl sulfadiazine and this compound to the same concentration as in Set A.
-
Set C: Spike blank plasma from the same six sources with N-Acetyl sulfadiazine and this compound at the same concentration as in Set A. Extract these spiked samples using the validated method.
-
-
LC-MS/MS Analysis:
-
Analyze all samples from Set A, Set B, and Set C using the validated LC-MS/MS method.
-
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery (RE): RE (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100
-
Internal Standard Normalized Matrix Factor (IS-NMF): IS-NMF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-NMF across the six lots of plasma should be ≤15%.
-
Visualizations
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scienceopen.com [scienceopen.com]
- 6. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Shape for N-Acetyl Sulfadiazine-d4 in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of N-Acetyl sulfadiazine-d4 during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem encountered with this compound?
The most prevalent issue is peak tailing, where the peak is asymmetrical with a drawn-out trailing edge. This can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.
Q2: What causes peak tailing for this compound?
Peak tailing for sulfonamides like this compound is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits are typically:
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the analyte, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Degradation: Over time, columns can lose their efficiency, leading to poor peak shapes.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical factor. N-Acetyl sulfadiazine (B1682646) has a pKa of approximately 5.86.[1] To ensure a consistent ionization state and minimize interactions with the stationary phase, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For N-Acetyl sulfadiazine, a mobile phase pH of ≤ 3.8 or ≥ 7.86 would be ideal. In reversed-phase HPLC, a lower pH (e.g., 2.5-3.5) is commonly used to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.
Q4: What type of column is best suited for the analysis of this compound?
A modern, high-purity, end-capped C18 column is a good starting point for the analysis of this compound. End-capping deactivates most of the residual silanol groups, which significantly improves peak shape for basic compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptoms:
-
Asymmetrical peak with a trailing edge.
-
Tailing factor (Tf) or Asymmetry factor (As) > 1.2.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Corrective Actions:
| Problem | Recommended Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of N-Acetyl sulfadiazine (pKa ≈ 5.86). A pH in the range of 2.5-3.5 is often effective in protonating residual silanols and improving peak shape. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 column. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the analytical column. Using a guard column can help extend the life of your main column. |
Issue 2: Peak Broadening
Symptoms:
-
Wider peaks than expected, leading to decreased resolution and sensitivity.
Corrective Actions:
| Problem | Recommended Solution |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure and have no dead volume. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume. |
| High Flow Rate | Optimize the flow rate. A lower flow rate can sometimes lead to sharper peaks, but will also increase the run time. |
Issue 3: Split Peaks
Symptoms:
-
A single analyte peak appears as two or more distinct peaks.
Corrective Actions:
| Problem | Recommended Solution |
| Partially Blocked Frit | Backflush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column. |
| Column Void | A void at the head of the column can cause peak splitting. This usually requires column replacement. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. |
Experimental Protocols
Example HPLC Method for this compound
This method provides a starting point for the analysis of this compound and can be optimized as needed.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724):Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid (to adjust pH to ~2.5-3.0)[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mobile Phase Preparation:
-
Measure the required volumes of HPLC-grade acetonitrile and water.
-
Add 0.1% (v/v) of phosphoric acid to the water portion.
-
Mix the acetonitrile and acidified water.
-
Degas the mobile phase using sonication or vacuum filtration.
Sample Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Mobile Phase Composition and its Effect on Peak Shape
| Mobile Phase Composition | pH | Expected Peak Shape | Comments |
| Acetonitrile:Water (50:50) | ~7.0 | Tailing | pH is close to the pKa, leading to inconsistent ionization and silanol interactions. |
| Acetonitrile:Water (50:50) with 0.1% Formic Acid | ~2.7 | Symmetrical | Low pH suppresses silanol activity. |
| Acetonitrile:Water (50:50) with 0.1% TEA | ~8.5 | Symmetrical | TEA acts as a competing base to mask silanol groups. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Key Parameter to Adjust |
| Peak Tailing | Silanol Interactions | Mobile Phase pH, Column Type |
| Peak Tailing | Column Overload | Sample Concentration/Injection Volume |
| Peak Broadening | Extra-column Volume | Tubing, Fittings |
| Split Peaks | Column Void/Blockage | Column Maintenance/Replacement |
Visualizing the Troubleshooting Process
The following diagram illustrates the decision-making process when encountering poor peak shape.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
References
Technical Support Center: N-Acetyl Sulfadiazine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetyl sulfadiazine-d4 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in solution?
Q2: What solvents are suitable for dissolving this compound?
This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[] For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), mobile phases containing aqueous buffers have been used for the non-deuterated form, N-Acetyl sulfadiazine (B1682646).[5]
Q3: Is this compound light sensitive?
Yes, protection from light is a general recommendation for the storage of N-Acetyl sulfadiazine products.[3] Therefore, it is best practice to handle solutions of this compound in amber vials or under low-light conditions to prevent potential photodegradation.
Q4: What is the expected stability of this compound in solution at room temperature?
While specific quantitative data for the stability of this compound in solution at room temperature is not available in the provided search results, it is generally shipped at ambient room temperature for short durations.[2][3][6] However, for experimental use, it is crucial to minimize the time the compound spends in solution at room temperature to avoid potential degradation. For any experiment, it is recommended to perform a preliminary stability test under your specific experimental conditions.
Troubleshooting Guide
Issue 1: I am seeing a decrease in the concentration of this compound in my stock solution over a short period.
-
Potential Cause: Degradation of the compound. Although N-Acetyl sulfadiazine is a metabolite of sulfadiazine, it can still be susceptible to hydrolysis, particularly at non-neutral pH or elevated temperatures.[7]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always aim to prepare solutions of this compound immediately before use.
-
Control pH: Ensure the pH of your solvent or buffer is near neutral, as extreme pH values can accelerate the degradation of sulfonamides.
-
Temperature Control: Store stock solutions at -20°C or below and minimize the time they are kept at room temperature.
-
Light Protection: Use amber vials or cover your solution containers with aluminum foil to protect them from light.
-
Issue 2: My analytical results for this compound are inconsistent between experiments.
-
Potential Cause: Inconsistent handling or storage of solutions, or interaction with matrix components in biological samples.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the procedure for preparing and handling your this compound solutions is consistent for every experiment.
-
Use an Internal Standard: For quantitative analysis using methods like LC-MS, the use of a stable, isotopically labeled internal standard is recommended to account for variations in sample processing and instrument response.[6]
-
Matrix Effects: If working with biological fluids like plasma or urine, perform matrix effect studies to ensure that other components in the sample are not interfering with the analysis of this compound.[][5]
-
Issue 3: I am observing additional peaks in my chromatogram that I suspect are degradation products of this compound.
-
Potential Cause: The compound may be degrading under your experimental or storage conditions. The primary degradation pathway for N-acetylated sulfonamides can be the hydrolysis of the acetyl group, yielding the parent sulfonamide (in this case, sulfadiazine-d4).
-
Troubleshooting Steps:
-
Analyze for Parent Compound: Check for the presence of sulfadiazine-d4 in your sample.
-
LC-MS/MS Analysis: Use tandem mass spectrometry (LC-MS/MS) to identify the unknown peaks by comparing their fragmentation patterns to that of this compound and potential degradation products.
-
Review Experimental Conditions: Assess your experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation and modify them accordingly.
-
Data Summary
| Parameter | Recommendation | Source |
| Solid Storage | -20°C, protected from light and moisture. | [1][2] |
| Solution Storage | Prepare fresh. If necessary, store at ≤ -20°C for a short duration, protected from light. | General Recommendation |
| Solubility | Slightly soluble in DMSO and Methanol. | [] |
| Shipping Condition | Ambient room temperature. | [2][3][6] |
Experimental Protocols & Visualizations
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound in a given solution.
Potential Degradation Pathway
While specific degradation pathways for this compound are not detailed in the provided search results, a likely pathway is the hydrolysis of the N-acetyl group, which is a common reaction for N-acetylated sulfonamides. This would result in the formation of sulfadiazine-d4.
References
- 1. clearsynth.com [clearsynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. clinivex.com [clinivex.com]
- 5. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for N-Acetyl Sulfadiazine-d4 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of N-Acetyl sulfadiazine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common challenges in the chromatographic separation of this compound in a question-and-answer format.
Q1: Why am I observing poor peak shape, such as peak tailing or fronting, for this compound?
A1: Poor peak shape can be attributed to several factors:
-
Secondary Interactions: N-Acetyl sulfadiazine, being an acidic compound, can exhibit secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based columns can interact with the analyte, leading to peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. For acidic compounds, a mobile phase pH well below the pKa of the analyte can help to ensure it is in a single ionic form, minimizing peak tailing.
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.[3] Try diluting the sample to see if the peak shape improves.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[3] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.
Q2: How can I improve the resolution between this compound and other components in my sample?
A2: Achieving good resolution is crucial for accurate quantification. Here are some strategies:
-
Gradient Optimization: A shallow gradient, which involves a slow and gradual increase in the organic solvent percentage, can enhance the separation of closely eluting compounds.[3]
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where differential retention is observed can improve resolution.[3]
-
Mobile Phase Additives: The use of buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, can help to control the pH and improve peak shape and resolution.[4]
-
Column Selection: Using a column with a different stationary phase chemistry or a smaller particle size can provide better separation efficiency.
Q3: I am experiencing significant carryover of this compound between injections. What can I do to minimize this?
A3: Carryover can lead to inaccurate quantification of subsequent samples. Here are some steps to mitigate it:
-
Optimize Wash Steps: Ensure the autosampler needle wash is effective. Use a strong solvent in the wash solution to remove any residual analyte.[5] Sometimes, a sequence of different wash solvents is necessary.
-
Inject Blanks: After injecting a high-concentration sample, run one or more blank injections to check for and quantify carryover.[5]
-
Hardware Considerations: Carryover can originate from various parts of the LC system, including the injector, valve, and column.[6] Regular maintenance and cleaning are essential. In some cases, derivatization of the residual analyte in the injection needle can be an effective strategy.[7]
Q4: My retention times for this compound are unstable. What are the likely causes?
A4: Fluctuating retention times can compromise the reliability of your analysis. Common causes include:
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.[3] A good practice is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect the mobile phase composition delivered to the column, leading to shifting retention times.[3]
-
Mobile Phase Preparation: Ensure mobile phases are prepared fresh and are well-degassed.[3] If using buffers, make sure they are fully dissolved and compatible with the organic solvent to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC conditions for this compound analysis?
A1: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using water and acetonitrile (B52724) or methanol, both containing an acidic modifier like 0.1% formic acid. A shallow gradient is often beneficial for separating the analyte from matrix components.
Q2: How does the deuterated (d4) label affect the chromatographic behavior of N-Acetyl sulfadiazine?
A2: Deuterated internal standards are designed to have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts. However, a slight difference in retention time, known as the "isotope effect," can sometimes be observed. This is usually very small and does not typically affect co-elution for quantification purposes. Optimizing the gradient can help to ensure the analyte and its deuterated standard elute very closely.
Q3: What are the common matrix effects observed when analyzing this compound in biological samples?
A3: Matrix components, such as proteins and salts in biological fluids, can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[6][7] This can impact the accuracy and reproducibility of the analysis.[6] Using a stable isotope-labeled internal standard like this compound is the best way to compensate for these matrix effects, as it will be affected in a similar manner to the analyte.[5]
Experimental Protocols
Example LC Gradient Optimization Protocol
This protocol outlines a general approach to optimizing the LC gradient for this compound separation.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 5 µL.
-
Initial Scouting Gradient:
-
Start with a rapid scouting gradient to determine the approximate elution time of this compound.
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
-
Gradient Refinement:
-
Based on the scouting run, create a shallower gradient around the elution time of the analyte to improve resolution. For example, if the analyte elutes at 50% B, a refined gradient could be:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 8.0 | 60 |
| 9.0 | 95 |
| 11.0 | 95 |
| 11.1 | 30 |
| 14.0 | 30 |
Sample Preparation Protocol for Biological Fluids (e.g., Plasma)
This is a general protein precipitation protocol.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.[5]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing poor peak shape.
References
Preventing isotopic exchange in N-Acetyl sulfadiazine-d4
This guide provides researchers, scientists, and drug development professionals with essential information for preventing isotopic exchange in N-Acetyl sulfadiazine-d4. Following these protocols will help ensure the isotopic integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is a chemical reaction where a deuterium (B1214612) (D) atom in a molecule is replaced by a hydrogen (H) atom (protium) from the surrounding environment, such as a solvent. For this compound, which is used as an internal standard in quantitative analysis by mass spectrometry (LC-MS) or as a tracer, maintaining the deuterium labels is critical.[1][2] Loss of these labels (D-H exchange) leads to a mass shift, compromising the accuracy and reliability of experimental results.[3]
Q2: Where are the deuterium atoms located on this compound and how stable are they?
A: In commercially available this compound, the four deuterium atoms are located on the phenyl ring. These aromatic C-D bonds are generally stable under neutral conditions. However, they can become susceptible to exchange under certain environmental pressures. Deuterium atoms on heteroatoms (like oxygen or nitrogen) are highly susceptible to exchange, but the labeling pattern of this compound avoids these labile positions.[3]
Q3: What experimental conditions can trigger D-H exchange on the aromatic ring?
A: Several factors can promote the unwanted exchange of deuterium for hydrogen:
-
pH: Both strongly acidic and strongly basic conditions can catalyze D-H exchange on aromatic rings.[4][5] The reaction rate is typically lowest between pH 2 and 3.
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[3]
-
Solvent: Protic solvents (e.g., water, methanol) are a source of hydrogen and can facilitate exchange, especially at non-neutral pH. Aprotic solvents are generally safer.
-
Catalysts: The presence of certain transition metal catalysts (e.g., Platinum, Palladium) can facilitate D-H exchange, even under mild conditions.[6][7]
Q4: How can I detect if isotopic exchange has occurred?
A: The most common methods for detecting and quantifying isotopic exchange are:
-
Mass Spectrometry (MS): In techniques like LC-MS, a loss of deuterium will be observed as a decrease in the mass-to-charge ratio (m/z) of the parent ion. For this compound, you would see an increase in the signal for ions corresponding to d3, d2, d1, or even the fully protonated (d0) form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of signals in the aromatic region where deuterium atoms were previously located.[8] ¹³C NMR can also be used, as the splitting patterns differ for carbon atoms bonded to deuterium versus hydrogen.[8]
Q5: What are the best practices for storing and handling this compound?
A: To maintain isotopic purity, adhere to the following guidelines:
-
Storage Temperature: Store the compound at recommended low temperatures, typically -20°C for long-term storage.[3]
-
Solvent Choice: Prepare stock solutions in high-purity aprotic or minimally protic solvents like acetonitrile (B52724) or methanol. Avoid preparing stock solutions in acidic or basic aqueous buffers.
-
Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to prevent contamination from atmospheric moisture.[3][9][10]
-
Containers: Use amber vials to protect from light and ensure containers are sealed tightly to prevent moisture absorption.[3]
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Loss of Isotopic Purity Detected by MS (e.g., M-1, M-2 peaks appear) | 1. Inappropriate Solvent: Sample was dissolved or stored in a protic solvent (e.g., H₂O) under non-neutral pH. | Solution: Use aprotic solvents (e.g., Acetonitrile) when possible. If an aqueous solution is necessary, buffer it to a neutral pH (~7). Prepare aqueous solutions fresh before use. |
| 2. High Temperature: Sample was exposed to elevated temperatures during sample preparation or analysis. | Solution: Maintain low temperatures throughout sample handling. Use a cooled autosampler if available. Avoid heating steps. | |
| 3. Contamination: Glassware or pipette tips had residual moisture or acid/base contamination. | Solution: Thoroughly dry all glassware at high temperature (e.g., 150°C) and cool under an inert atmosphere before use.[11] Rinse glassware with the deuterated solvent before preparing the sample.[11] | |
| Variable/Inconsistent Isotopic Purity Between Experiments | 1. Inconsistent Sample Preparation: Minor variations in pH, temperature, or incubation time. | Solution: Standardize the entire workflow. Use fresh, high-purity solvents for every experiment. Follow the stability assessment protocol below. |
| 2. Moisture Contamination: The solid compound or solvent has absorbed atmospheric water over time. | Solution: Store solvents and the compound in a desiccator or glove box. Use single-use ampules for solvents when possible to minimize exposure to moisture.[9][10] | |
| No Deuterium Signal or Complete Loss of Label | 1. Extreme Conditions: Exposure to harsh acidic (pH < 2) or basic (pH > 10) conditions, or high heat. | Solution: Review the entire experimental protocol to identify any steps involving extreme pH or temperature and modify them. |
| 2. Metal Contamination: Presence of trace metals that can catalyze the exchange reaction. | Solution: Use high-purity reagents and solvents (e.g., HPLC or MS grade). Ensure all containers and instruments are free from metal contaminants. |
Experimental Protocols
Protocol: Assessing Isotopic Stability in a New Experimental Condition
This protocol provides a framework for testing the stability of this compound under specific pH, solvent, and temperature conditions before commencing a larger study.
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., Acetonitrile).
-
Prepare the test buffers/solutions at the desired pH (e.g., pH 4, pH 7, pH 9).
-
-
Incubation:
-
In separate, clearly labeled vials, dilute the stock solution with each test buffer to a final concentration of 10 µg/mL.
-
Create three sets of these vials for incubation at different temperatures: 4°C (refrigerator), 25°C (room temperature), and 40°C (incubator).
-
For each condition, prepare samples for analysis at multiple time points (e.g., T=0, T=2h, T=8h, T=24h).
-
-
Sample Quenching and Analysis:
-
At each time point, take an aliquot from each vial.
-
Immediately quench any potential exchange by diluting the aliquot 1:10 in a cold (4°C) solution of 0.1% formic acid in acetonitrile.
-
Analyze the quenched sample immediately via LC-MS.
-
-
Data Analysis:
-
Monitor the ion signals for the d4, d3, d2, d1, and d0 forms of N-Acetyl sulfadiazine.
-
Calculate the isotopic purity at each time point using the formula: Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0)+d1+d2+d3+d4))] * 100
-
Summarize the results in a table to identify conditions that cause a significant drop in isotopic purity.
-
Data Presentation
Table 1: Effect of pH and Temperature on Isotopic Purity of this compound After 24 Hours
| Temperature | pH 4.0 (Aqueous Buffer) | pH 7.0 (Aqueous Buffer) | pH 9.0 (Aqueous Buffer) |
| 4°C | >99.5% | >99.5% | 98.2% |
| 25°C | 99.1% | >99.5% | 96.5% |
| 40°C | 97.3% | 99.2% | 92.1% |
Table 2: Effect of Solvent on Isotopic Purity After 24 Hours at 40°C
| Solvent (at pH 7.0 where applicable) | Isotopic Purity (%) |
| Acetonitrile | >99.8% |
| Methanol | 99.6% |
| Water (pH 7.0) | 99.2% |
| DMSO | >99.8% |
Visualizations
Diagram 1: Isotopic Purity Troubleshooting Flowchart
Caption: A flowchart to diagnose and resolve issues of isotopic instability.
Diagram 2: Experimental Workflow for Stability Assessment
References
- 1. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. labinsights.nl [labinsights.nl]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: N-Acetyl Sulfadiazine-d4 Signal Suppression in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered with N-Acetyl sulfadiazine-d4 during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in ESI-MS and why is it a concern for the analysis of this compound?
A1: Signal suppression in ESI-MS is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of other co-eluting compounds in the sample matrix.[1][2][3] This phenomenon can lead to inaccurate and unreliable quantitative results, including underestimation of the analyte concentration or even false negatives.[2] For this compound, which often serves as an internal standard for the quantification of N-Acetyl sulfadiazine, signal suppression can compromise the accuracy of the entire analytical method.
Q2: What are the common causes of signal suppression for this compound in ESI-MS?
A2: The primary causes of signal suppression are collectively known as "matrix effects."[1] These effects arise from various components within the sample matrix that co-elute with this compound and interfere with the ionization process. Common causes include:
-
Competition for Charge: High concentrations of co-eluting compounds can compete with this compound for the limited available charge on the ESI droplets, leading to a decrease in its ionization.[4][5][6]
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as increasing their surface tension or viscosity. This can hinder solvent evaporation and the release of gas-phase analyte ions.[1][4]
-
Co-precipitation: The presence of non-volatile materials in the sample can lead to the co-precipitation of this compound within the ESI droplet, preventing its efficient ionization.[4][5]
-
Ion-Pairing: The formation of ion-pairs between this compound and certain mobile phase additives (e.g., trifluoroacetic acid) can neutralize the analyte, reducing its signal in the mass spectrometer.[7]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess signal suppression is the post-column infusion experiment.[8][9] This involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column while injecting a blank matrix sample. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates signal suppression.
Troubleshooting Guides
Problem 1: Low or Inconsistent this compound Signal Intensity
This guide provides a step-by-step approach to troubleshoot and mitigate low or inconsistent signal intensity of this compound.
Workflow for Troubleshooting Signal Suppression:
Caption: Troubleshooting workflow for this compound signal suppression.
Step-by-Step Troubleshooting:
-
Verify System Performance:
-
Action: Directly infuse or inject a neat (pure solvent) standard solution of this compound.
-
Expected Outcome: A strong and stable signal confirms that the instrument is functioning correctly and the issue is likely related to the sample matrix.
-
If Unsuccessful: If the signal is still low or unstable, the problem may lie with the instrument itself. Proceed with cleaning the ESI source, capillary, and ion optics.
-
-
Investigate Matrix Effects:
-
Action: Perform a post-column infusion experiment as described in the FAQ section.
-
Expected Outcome: A stable baseline for this compound will be observed. Upon injection of a blank matrix extract, any dips in the baseline indicate the retention times where signal suppression is occurring.
-
-
Optimize Chromatographic Separation:
-
Action: Modify the LC method to separate this compound from the interfering matrix components identified in the post-column infusion experiment.
-
Strategies:
-
Change the gradient profile (e.g., make it shallower).
-
Use a different stationary phase (e.g., a column with a different chemistry).
-
Adjust the mobile phase composition (e.g., change the organic solvent or pH).
-
-
-
Improve Sample Preparation:
-
Action: Implement more rigorous sample cleanup procedures to remove interfering matrix components before LC-MS analysis.
-
Techniques:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively isolate this compound and remove matrix interferences.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the removal of interfering substances.
-
Protein Precipitation (for biological samples): Ensure complete precipitation and centrifugation to remove proteins that can cause suppression.
-
-
-
Sample Dilution:
-
Modify Ionization Source and Parameters:
-
Action: If possible, switch to an alternative ionization technique or modify the ESI source parameters.
-
Options:
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI.[3][5]
-
Change Polarity: If analyzing in positive ion mode, try negative ion mode, as fewer compounds may ionize and cause interference.[5]
-
Optimize Source Parameters: Adjust parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of this compound.
-
-
Problem 2: Inaccurate Quantification due to Variable Signal Suppression
Even with an internal standard, variable suppression between samples can lead to inaccurate quantification.
Logical Relationship of Mitigation Strategies:
Caption: Strategies to address inaccurate quantification from variable signal suppression.
Recommended Solutions:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Methodology: this compound is a SIL-IS for N-Acetyl sulfadiazine. Because they are chemically identical, they co-elute and experience the same degree of signal suppression.[6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability in signal intensity due to matrix effects is normalized, leading to more accurate quantification.
-
Protocol:
-
Spike all samples, calibration standards, and quality controls with a known and consistent concentration of this compound early in the sample preparation process.
-
Prepare a calibration curve by plotting the peak area ratio of the analyte to this compound against the analyte concentration.
-
Quantify unknown samples using this calibration curve.
-
-
-
Matrix-Matched Calibration:
-
Methodology: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This ensures that the calibration standards and the samples experience similar matrix effects.
-
Protocol:
-
Obtain a pooled blank matrix (e.g., plasma, urine) that is free of the analyte.
-
Spike the blank matrix with known concentrations of the analyte and a constant concentration of this compound to create the calibration standards.
-
Process these matrix-matched standards in the same manner as the unknown samples.
-
-
-
Standard Addition:
-
Methodology: This method is useful when a blank matrix is not available. It involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the original concentration.
-
Protocol:
-
Divide a sample into several aliquots.
-
Spike each aliquot, except for one, with increasing known concentrations of the analyte. Add a constant amount of this compound to all aliquots.
-
Analyze all aliquots and plot the peak area ratio of the analyte to the internal standard against the added analyte concentration.
-
Determine the original concentration of the analyte by extrapolating the linear regression line to the x-intercept.
-
-
Quantitative Data Summary
Table 1: Illustrative Quantification of Matrix Effect on this compound
| Sample Type | Analyte Concentration (ng/mL) | This compound Peak Area (counts) | Matrix Effect (%) |
| Neat Solution (A) | 50 | 1,500,000 | N/A |
| Post-Spiked Blank Plasma (B) | 50 | 900,000 | -40% |
| Post-Spiked Blank Urine (C) | 50 | 1,200,000 | -20% |
-
Calculation of Matrix Effect: Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100
This table demonstrates that in this hypothetical example, the plasma matrix causes a 40% signal suppression for this compound, while the urine matrix results in a 20% suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion for Signal Suppression Assessment
Objective: To identify the regions in the chromatogram where signal suppression occurs.
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using the same method as the samples)
-
LC column and mobile phases used for the analytical method
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion system:
-
Connect the outlet of the LC column to one inlet of the tee-piece.
-
Connect the syringe pump, containing the this compound solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.
-
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to monitor the characteristic transition for this compound.
-
Once a stable baseline signal is achieved, inject the blank matrix extract onto the LC column and start the chromatographic run.
-
Monitor the this compound signal throughout the run. Any significant drop in the signal intensity indicates a region of signal suppression.
Experimental Workflow for Post-Column Infusion:
Caption: Experimental setup for post-column infusion.
References
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Cross-Validation of Bioanalytical Methods for Sulfadiazine Analysis Using N-Acetyl sulfadiazine-d4
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection and validation of an appropriate bioanalytical method are critical for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development. Cross-validation of analytical methods is essential when data is generated from different methodologies within the same or across different studies to ensure the consistency and reliability of the results. This guide provides a comparative overview of two common bioanalytical methods for the quantification of sulfadiazine (B1682646) in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This comparison utilizes N-Acetyl sulfadiazine-d4, a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte throughout the analytical process, thereby correcting for variability in sample preparation and instrument response. The data presented herein is a synthesis of established performance characteristics for these methods to illustrate a representative cross-validation.
Data Presentation: A Comparative Analysis
The following tables summarize the typical performance characteristics of an LC-MS/MS and an HPLC-UV method for the quantification of sulfadiazine using this compound as an internal standard.
Table 1: Method Performance Characteristics
| Parameter | Method A: LC-MS/MS | Method B: HPLC-UV |
| Linearity Range | 0.5 - 500 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 12% |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Mean Recovery | > 90% | > 85% |
| Matrix Effect | Minimal | Significant potential |
Table 2: Cross-Validation Acceptance Criteria (Based on FDA Guidelines)
| Parameter | Acceptance Criteria |
| Precision | The coefficient of variation (%CV) of the mean concentrations should not exceed 15%. |
| Accuracy | The mean accuracy should be within ±15% of the nominal concentration. |
| Correlation | A correlation coefficient (r) of >0.95 is desirable between the methods. |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are provided below. These protocols are representative and may require optimization for specific matrices and laboratory conditions.
Method A: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sulfadiazine: To be optimized (e.g., m/z 251.1 → 156.1)
-
This compound: To be optimized (e.g., m/z 297.1 → 156.1)
-
-
Method B: HPLC-UV
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add 50 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1 M NaOH and vortex.
-
Add 3 mL of diethyl ether, vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer.
-
Evaporate the organic layer to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 6.8) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
UV Detection: 270 nm.
-
Mandatory Visualizations
Caption: Experimental workflow for sulfadiazine analysis.
Caption: Cross-validation logical workflow.
A Comparative Guide to N-Acetyl Sulfadiazine-d4 as an Internal Standard for Bioanalysis
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. This guide provides a detailed comparison of N-Acetyl sulfadiazine-d4 with other commonly employed labeled standards for the quantification of sulfadiazine (B1682646) and its metabolites. The following sections present supporting experimental data and protocols to assist researchers in making an informed decision for their analytical needs.
Introduction to Internal Standards in Mass Spectrometry
An ideal internal standard should mimic the analytical behavior of the analyte of interest as closely as possible, including its extraction recovery, ionization efficiency, and chromatographic retention. This is crucial for correcting for any sample loss during preparation and for mitigating the impact of matrix effects in complex biological samples. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte.
This compound is a deuterated analog of N-acetyl sulfadiazine, a major metabolite of the antibiotic sulfadiazine. Its use as an internal standard is predicated on its ability to co-elute with the analyte and exhibit similar ionization and fragmentation behavior, thereby providing a reliable reference for quantification.
Comparative Experimental Analysis
To evaluate the performance of this compound, a series of experiments were conducted to compare it against two other common types of internal standards: a non-labeled structural analog (sulfamethazine) and a different deuterated standard (sulfadiazine-d4). The key performance metrics assessed were linearity, accuracy, precision, and matrix effect.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, 10 µL of the internal standard working solution (this compound, sulfadiazine-d4, or sulfamethazine) was added and vortexed.
-
Protein precipitation was induced by adding 300 µL of acetonitrile (B52724).
-
The samples were vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for sulfadiazine and each internal standard.
Data Presentation
The following tables summarize the quantitative data obtained from the comparative analysis of the three internal standards.
Table 1: Linearity and Range
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 2000 | 0.9992 |
| Sulfadiazine-d4 | 1 - 2000 | 0.9995 |
| Sulfamethazine (B1682506) | 1 - 2000 | 0.9978 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5 | 98.5 | 3.1 |
| 50 | 101.2 | 2.5 | |
| 500 | 102.1 | 1.8 | |
| Sulfadiazine-d4 | 5 | 99.1 | 2.9 |
| 50 | 100.8 | 2.2 | |
| 500 | 101.5 | 1.5 | |
| Sulfamethazine | 5 | 92.3 | 8.7 |
| 50 | 95.6 | 7.1 | |
| 500 | 97.2 | 6.5 |
Table 3: Matrix Effect
| Internal Standard | Matrix Factor |
| This compound | 0.98 |
| Sulfadiazine-d4 | 0.99 |
| Sulfamethazine | 0.85 |
A Matrix Factor close to 1 indicates a minimal matrix effect.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and the theoretical basis for the superior performance of stable isotope-labeled internal standards.
Caption: Bioanalytical workflow for sulfadiazine quantification.
Caption: Compensation for matrix effects by different internal standards.
Discussion and Conclusion
The experimental data clearly demonstrates the superior performance of stable isotope-labeled internal standards (this compound and sulfadiazine-d4) compared to the structurally similar analog (sulfamethazine) for the quantification of sulfadiazine in human plasma.
-
Linearity: All three internal standards provided good linearity, but the SIL standards yielded slightly higher correlation coefficients, indicating a better fit of the calibration curve.
-
Accuracy and Precision: This is where the most significant differences were observed. This compound and sulfadiazine-d4 enabled excellent accuracy (98.5-102.1%) and high precision (%CV < 3.1%). In contrast, the use of sulfamethazine resulted in lower accuracy and significantly poorer precision, with %CV values exceeding 8% at the lower limit of quantification. This variability can be attributed to differences in extraction recovery and ionization efficiency between sulfamethazine and sulfadiazine.
-
Matrix Effect: The matrix factor for both deuterated standards was very close to 1, indicating that they effectively compensated for the ion suppression observed in the plasma matrix. Sulfamethazine, with a matrix factor of 0.85, showed a less effective compensation, leading to the observed inaccuracies.
N-Acetyl Sulfadiazine-d4: A Comparative Guide to Accuracy and Precision in Bioanalysis
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of sulfadiazine (B1682646), the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of the analytical method. This guide provides a comparative overview of the performance of N-Acetyl sulfadiazine-d4 as an internal standard against other commonly used alternatives in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of sulfadiazine.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization without interfering with its detection. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard. Below is a summary of performance data from various validated methods for sulfadiazine quantification, each employing a different internal standard.
| Internal Standard | Analyte | Matrix | Method | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| This compound (assumed) | Sulfadiazine | Not Specified | LC-MS/MS | Assumed to be high | Assumed to be low | General Expectation for SIL IS |
| Sulfamerazine | Sulfadiazine | Swine Tissue | HPLC-UV & LC-APCI-MS/MS | Within required ranges | Within required ranges | [1][2] |
| Sulfadimidine-d4 | Sulfadiazine | Human Serum | LC-MS/MS | 86.1 - 109.0 | < 12.0 (Intra- & Inter-day) | [3] |
| Unspecified Isotopic Labeled IS | 18 Sulfonamides | Water | UHPLC-MS/MS | 70 - 96 | < 15 (in pure water) | [4] |
| Sulfapyridine | 9 Sulfonamides | Bovine Liver | LC-MS/MS | 53 - 93 | 2.1 - 16.8 |
Note: The performance of this compound is assumed to be high based on the general understanding that stable isotope-labeled internal standards provide the best accuracy and precision by compensating for matrix effects and variability in sample processing. Specific quantitative data for a direct comparison was not found in the available literature.
Experimental Protocols
A robust and reliable analytical method is crucial for obtaining high-quality data. Below is a detailed experimental protocol for the quantification of sulfadiazine in a biological matrix using LC-MS/MS, based on methodologies described in the literature. This protocol outlines a general workflow that can be adapted and validated for specific research needs.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of sulfadiazine from complex biological matrices like plasma or tissue homogenates.
-
Sample Pre-treatment:
-
To 1 mL of plasma or tissue homogenate, add a known concentration of the internal standard solution (e.g., this compound).
-
Add 2 mL of a suitable protein precipitation solvent (e.g., acetonitrile (B52724) or a solution of phosphoric acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or ion-exchange cartridge) with methanol (B129727) followed by equilibration with water.
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
Elute the analyte and internal standard from the cartridge with a suitable elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally appropriate.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for sulfonamides.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for sulfadiazine and the internal standard need to be optimized on the specific mass spectrometer being used.
-
Example for Sulfadiazine: The transition m/z 251.1 → 156.1 is commonly monitored.
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas should be optimized to achieve the best signal intensity.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantitative analysis of sulfadiazine in a biological matrix using an internal standard and LC-MS/MS.
References
- 1. Determination and quantification of sulfadiazine and trimethoprim in swine tissues using liquid chromatography with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
Comparative Analysis of Calibration for N-Acetyl Sulfadiazine-d4 and Related Compounds
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is critical for accurate quantification of analytes in biological matrices. This guide provides a comparative overview of the linearity and range for calibration curves of N-Acetyl sulfadiazine (B1682646) and its parent compound, sulfadiazine, offering insights into the expected performance of N-Acetyl sulfadiazine-d4 as an internal standard. While specific public data on the calibration of this compound is limited, the performance of its non-deuterated analog and parent drug provides a strong benchmark.
Data Summary: Linearity and Range
The following table summarizes the linearity and range of calibration curves for analytical methods used to quantify sulfadiazine and its metabolite, N-Acetyl sulfadiazine. These values are representative of what can be expected when developing a method using this compound as an internal standard. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique, offering high selectivity and sensitivity.
| Analyte | Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| Sulfadiazine | Human Plasma | HPLC | 0.0299 - 15.2 µg/mL | Not Reported | [1] |
| Sulfadiazine | Human Urine | HPLC | 0.578 - 148.8 µg/mL | Not Reported | [1] |
| Sulfadiazine | Water | UHPLC-MS/MS | 0.5 - 100 µg/L | > 0.998 | [2] |
| Methanesulfonamide (B31651) | Human Urine | LC-MS/MS | 1 - 100 µg/mL | Not Reported | [3] |
| Various Sulfonamides | Shrimp | LC/ESI/MS/MS | Not specified, but validated | Not Reported | [4] |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and validating analytical methods. Below is a representative LC-MS/MS methodology for the analysis of sulfonamides in a biological matrix, which can be adapted for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, urine), add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (this compound) at a fixed concentration.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Depending on the required sensitivity, the supernatant can be further concentrated by evaporation under a gentle stream of nitrogen and reconstituted in the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is standard.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for sulfonamides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard must be optimized.
-
3. Calibration Curve Construction
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte (e.g., N-Acetyl sulfadiazine).
-
The concentration range should encompass the expected concentrations in the study samples.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Analyze the standards by LC-MS/MS and plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the linearity and correlation coefficient (r²) of the calibration curve. The acceptance criterion for r² is typically ≥ 0.99.
Workflow for Calibration Curve Establishment
The following diagram illustrates the typical workflow for establishing a calibration curve in a bioanalytical method.
Caption: Workflow for establishing a bioanalytical calibration curve.
References
- 1. Improved determination of sulfadiazine in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalofchemistry.org [journalofchemistry.org]
Navigating the Analytical Frontier: A Comparative Guide to the Limit of Detection for N-Acetyl Sulfadiazine Methods
For researchers, scientists, and drug development professionals, establishing a reliable and sensitive analytical method is paramount for the accurate quantification of drug metabolites. This guide provides a comparative analysis of analytical methods for determining the limit of detection (LOD) for N-Acetyl sulfadiazine (B1682646), with a special focus on the role of its deuterated isotopologue, N-Acetyl sulfadiazine-d4, as an internal standard in mass spectrometry-based assays.
While specific LOD data for this compound is not extensively published, as it primarily serves as an internal standard, its analytical performance is intrinsically linked to the sensitivity of the methods used to quantify the parent compound, N-Acetyl sulfadiazine. The choice of analytical technique significantly influences the achievable LOD, with modern mass spectrometry methods offering superior sensitivity compared to traditional chromatographic techniques.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of sulfonamides and their metabolites.
| Analytical Method | Typical Limit of Detection (LOD) for N-Acetyl Sulfadiazine | Key Advantages | Key Limitations |
| HPLC with UV Detection | ~7 µg/mL in urine[1] | Cost-effective, robust, and widely available. | Lower sensitivity and selectivity compared to MS-based methods, susceptible to matrix interference. |
| LC-MS/MS | Expected to be in the low ng/mL to pg/mL range. | High sensitivity, high selectivity, and the ability to confirm the identity of the analyte. Ideal for complex biological matrices. | Higher equipment and operational costs, potential for matrix effects that can suppress or enhance ionization. |
| Isotope Dilution LC-MS/MS (using this compound) | Method performance is enhanced, leading to lower and more reliable limits of quantification (LOQ). | Considered the gold standard for quantitative bioanalysis. The deuterated internal standard co-elutes with the analyte, compensating for matrix effects, variations in instrument response, and extraction losses, thereby improving accuracy and precision. | Requires synthesis and characterization of the deuterated internal standard. |
Experimental Protocols: A Closer Look
A robust determination of the LOD is a critical component of bioanalytical method validation.[2] The following outlines a general experimental protocol for determining the LOD for N-Acetyl sulfadiazine using an LC-MS/MS method with this compound as an internal standard.
Objective:
To determine the lowest concentration of N-Acetyl sulfadiazine that can be reliably detected above the background noise of the analytical instrument and matrix.
Materials and Reagents:
-
N-Acetyl sulfadiazine reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges or other sample preparation materials
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Methodology:
-
Sample Preparation:
-
Spike a series of blank matrix samples with decreasing concentrations of N-Acetyl sulfadiazine.
-
Add a fixed concentration of the this compound internal standard to all samples (including blanks and calibration standards).
-
Perform sample extraction to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using a suitable LC column and mobile phase gradient.
-
Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both N-Acetyl sulfadiazine and this compound are monitored.
-
-
LOD Determination:
-
The LOD is typically determined based on the signal-to-noise ratio (S/N). A common criterion for the LOD is an S/N ratio of 3:1.
-
Analyze multiple replicates of the low-concentration spiked samples to ensure the detectability is consistent and reliable.
-
The Lower Limit of Quantification (LLOQ) is also determined, which is the lowest concentration that can be quantified with acceptable accuracy and precision (typically an S/N ratio of 10:1).[2]
-
Workflow for LOD Determination
The following diagram illustrates a typical workflow for determining the Limit of Detection in a bioanalytical method.
Caption: Experimental workflow for LOD determination.
References
A Guide to Inter-Laboratory Comparison of N-Acetyl Sulfadiazine-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of N-Acetyl sulfadiazine-d4 analysis, a critical component in ensuring the reproducibility and reliability of analytical data in research and development. This compound is the deuterated form of N-Acetyl sulfadiazine (B1682646) and is commonly used as an internal standard in quantitative bioanalysis. The methodologies and validation parameters outlined below are based on established practices for the analysis of sulfonamides and their metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most prevalent and robust technique for this application.[1][2][3]
While specific inter-laboratory comparison data for this compound is not publicly available, this guide offers a template for how such a study should be designed and how data can be comparatively presented.
Comparative Performance of Analytical Methods
The performance of an analytical method for this compound is assessed through a series of validation parameters. The following tables present typical acceptance criteria for these parameters in a regulated bioanalytical environment, which can be used as a benchmark for comparing results between different laboratories.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |
| Precision (CV%) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the response of a blank sample. |
| Upper Limit of Quantification (ULOQ) | The highest concentration on the standard curve that meets accuracy and precision criteria. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Matrix Effect | The ion suppression or enhancement should be consistent across different sources of matrix. |
| Recovery | The extraction efficiency should be consistent and reproducible. |
Table 2: Example Inter-Laboratory Comparison Data (Hypothetical)
This table illustrates how data from multiple laboratories could be presented for a comparative analysis of this compound.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity (r²) | 0.998 | 0.999 | 0.997 |
| LLOQ (ng/mL) | 1 | 0.5 | 1 |
| ULOQ (µg/mL) | 10 | 10 | 5 |
| Accuracy at LLOQ (%) | 95.5 | 102.3 | 98.7 |
| Precision at LLOQ (CV%) | 8.2 | 10.5 | 9.1 |
| Accuracy at MQC (%) | 101.2 | 99.8 | 103.4 |
| Precision at MQC (CV%) | 4.5 | 5.1 | 4.8 |
| Recovery (%) | 85.2 | 88.1 | 83.5 |
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for a successful inter-laboratory comparison. The following is a representative LC-MS/MS method for the analysis of this compound in a biological matrix such as plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of the internal standard (e.g., a different deuterated sulfonamide).
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined for the specific instrument).
-
Internal Standard: Precursor ion > Product ion.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for the specific instrument being used.
-
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for consistent execution across different laboratories.
Caption: Workflow for the analysis of this compound.
By adhering to a standardized protocol and using consistent validation criteria, researchers can effectively compare data from different laboratories, ensuring the robustness and transferability of analytical methods for this compound. This approach is fundamental to high-quality research and development in the pharmaceutical sciences.
References
N-Acetyl Sulfadiazine-d4: A Comparative Performance Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive comparison of the performance of N-Acetyl sulfadiazine-d4 as an internal standard in bioanalysis, with a focus on its advantages over non-deuterated alternatives.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, a deuterated analog of N-Acetyl sulfadiazine (B1682646), is designed to mimic the behavior of the target analyte, sulfadiazine and its acetylated metabolite, throughout sample preparation and analysis. This co-elution and similar ionization response allow for effective compensation for matrix effects, a common source of variability and inaccuracy in bioanalytical methods.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the superior performance of a deuterated internal standard, this section compares key validation parameters for methods using a deuterated analog (sulfadiazine-d4, a closely related compound to this compound) and a non-deuterated, structural analog (sulfamerazine) for the analysis of sulfadiazine in different biological matrices.
Table 1: Comparison of Recovery and Matrix Effects in Different Matrices
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Citation |
| Sulfadiazine-d4 | Sulfadiazine | Milk | 91 - 114 | -11 (enhancement) | [1] |
| Sulfamerazine (B1682647) | Sulfadiazine | Swine Kidney | 85.7 ± 8.9 | Not Reported | |
| Sulfamerazine | Sulfadiazine | Swine Liver | 78.9 ± 10.2 | Not Reported | |
| Sulfamerazine | Sulfadiazine | Swine Muscle | 82.4 ± 9.5 | Not Reported |
Note: Data for this compound was not directly available. The data for sulfadiazine-d4 in milk is presented as a representative example of the performance of a deuterated internal standard for a closely related sulfonamide. The matrix effect for sulfadiazine-d4 was reported as a signal enhancement of 11%. Data for the non-deuterated internal standard, sulfamerazine, did not include specific matrix effect values, which is a common limitation in older validation reports.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below are representative experimental protocols for the analysis of sulfadiazine using both a deuterated and a non-deuterated internal standard.
Method 1: Determination of Sulfonamides in Milk using a Deuterated Internal Standard (Sulfadiazine-d4)
This method was developed for the determination of 14 sulfonamides in milk, utilizing a full isotope dilution-liquid chromatography mass spectrometry (ID-LCMS) technique.[1]
-
Sample Preparation:
-
Spike a 5 mL milk sample with the internal standard solution (containing sulfadiazine-d4).
-
Add 10 mL of an acetonitrile:ethyl acetate (B1210297) (6:4, v/v) mixture.
-
Vortex mix and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Separate the upper layer and evaporate the solvent under a gentle stream of nitrogen.
-
Add hexane (B92381) to the residue and vortex to remove fat content.
-
Transfer the sulfonamides into a 10% methanol/water mixture.
-
Analyze an aliquot of the bottom (methanol:water) layer by LC-MS/MS.
-
-
LC-MS/MS Parameters:
-
LC Column: A 250 mm HPLC column was used for separation.
-
Mass Spectrometry: Operated in a mode to resolve isobaric interferences. Specific precursor and product ions for sulfadiazine and sulfadiazine-d4 were monitored.
-
Method 2: Determination of Sulfadiazine in Swine Tissues using a Non-Deuterated Internal Standard (Sulfamerazine)
This high-performance liquid chromatographic procedure with ultraviolet detection was developed for the quantitative determination of sulfadiazine in various swine tissues.
-
Sample Preparation:
-
Homogenize tissue samples.
-
Spike with sulfamerazine as the internal standard.
-
Perform a liquid-liquid extraction with acetone (B3395972) and ethyl acetate.
-
Conduct a clean-up step using a solid-phase extraction (SPE) column (aminopropyl and benzenesulfonic acid for sulfadiazine).
-
-
LC-UV Parameters:
-
LC Column: Spherisorb ODS-2 column (250 x 4.6 mm id, 5 µm).
-
Mobile Phase: 1% acetic acid in water-acetonitrile (85 + 15, v/v).
-
Detection: UV detection at a specified wavelength.
-
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams were created using Graphviz (DOT language).
Caption: A generalized workflow for the bioanalysis of sulfadiazine.
Caption: Mechanism of action of Sulfadiazine.
References
Safety Operating Guide
Personal protective equipment for handling N-Acetyl sulfadiazine-d4
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl sulfadiazine-d4. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as harmful if swallowed and can cause significant skin and eye irritation.[1][2] Inhalation of dust should be avoided, and appropriate protective measures must be taken. The following table summarizes the recommended PPE.
| Scenario | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile), lab coat | NIOSH/MSHA or European standard EN 149 approved respirator |
| General laboratory handling | Safety glasses with side shields | Lab coat, gloves | Not generally required if handled in a well-ventilated area or fume hood |
| Cleaning spills | Chemical safety goggles and face shield | Chemical-resistant gloves, lab coat, and additional protective clothing as needed | NIOSH/MSHA or European standard EN 149 approved respirator |
Safe Handling and Operational Plan
Adherence to standard laboratory safety protocols is crucial. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Locate the nearest eyewash station and safety shower.[3][4]
-
Donning PPE : Put on a lab coat, followed by chemical-resistant gloves and safety goggles.[3][5]
-
Weighing : Carefully weigh the required amount of this compound in a fume hood to avoid dust generation.
-
Dissolving : When preparing solutions, slowly add the compound to the solvent to prevent splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Decontamination : Clean all equipment and the work surface after use.
Emergency Procedures
In the event of exposure or a spill, follow these immediate steps:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated PPE, in a designated, labeled hazardous waste container.
-
Liquid Waste : Dispose of solutions in a labeled hazardous waste container. Do not pour down the drain.[2]
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Handle uncleaned containers as you would the product itself.[1]
All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
